N-(Carbamothioylamino)acetamide Hydrate: Structural Chemistry, Synthesis, and Pharmacological Applications
Executive Summary N-(carbamothioylamino)acetamide hydrate (also known as 1-acetyl-3-thiosemicarbazide or acetylthiosemicarbazide ) represents a critical scaffold in heterocyclic chemistry. Functioning as a privileged str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(carbamothioylamino)acetamide hydrate (also known as 1-acetyl-3-thiosemicarbazide or acetylthiosemicarbazide ) represents a critical scaffold in heterocyclic chemistry. Functioning as a privileged structure, it serves as a versatile "chemical chameleon," capable of acting as a tridentate ligand in coordination chemistry or as a direct precursor to biologically active 1,2,4-triazoles and 1,3,4-thiadiazoles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule features a hydrazine core substituted with an acetyl group at
and a thiocarbamoyl group at (or depending on numbering convention).
Key Structural Features:
Tautomerism: In solution, the compound exhibits thione-thiol tautomerism (
). The thione form predominates in the solid state and neutral solution, while the thiol form facilitates metal complexation (thiolate anion).
Hydrate Lattice: The water molecule in the hydrate is not merely solvent of crystallization; it is integral to the stability of the crystal lattice, bridging the carbonyl oxygen and the thioamide hydrogens via an extensive hydrogen-bonding network.
Conformation: The molecule typically adopts a trans conformation around the hydrazine bond to minimize repulsion between the lone pairs, but switches to cis upon metal coordination (chelate effect).
Physicochemical Properties[4][5]
Property
Value / Description
Source
Melting Point
165 – 170 °C (Decomposes)
[1]
Appearance
Off-white to light yellow crystalline powder
[2]
Solubility
Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water; Insoluble in Hexane/Ether.
[1]
pKa (Predicted)
~10.30 (Thioamide proton)
[1]
Density
1.280 g/cm³ (Estimate)
[1]
H-Bond Donors
3 (Anhydrous count)
[2]
H-Bond Acceptors
2 (O, S)
[2]
Synthesis & Purity Protocols
Primary Synthesis Route (Nucleophilic Acylation)
The most robust synthesis involves the selective acylation of thiosemicarbazide. Direct acetylation must be controlled to prevent di-acetylation.
Reaction:
Protocol 1: Synthesis of N-(carbamothioylamino)acetamide
The utility of N-(carbamothioylamino)acetamide lies in its ability to undergo cyclization. It acts as a "divergent intermediate."
Divergent Synthesis Pathway
Base-Catalyzed Cyclization: Treatment with NaOH leads to intramolecular dehydration, forming 3-mercapto-5-methyl-1,2,4-triazole .
Acid-Catalyzed Cyclization: Treatment with conc.[5]
or leads to 2-amino-5-methyl-1,3,4-thiadiazole .
Schiff Base Formation: Condensation with aldehydes yields Acetylthiosemicarbazones , potent antiviral and anticancer agents (e.g., ribonucleotide reductase inhibitors).
Visualization of Chemical Logic
Figure 1: Divergent synthetic pathways starting from N-(carbamothioylamino)acetamide. The compound serves as a central hub for generating distinct heterocyclic pharmacophores.
The pharmacological efficacy of this compound is often enhanced upon coordination with transition metals.
Mechanism: The O, N, S donor set allows it to bind metal ions (Fe, Cu, Zn) that are essential for bacterial metabolism. By sequestering these metals or forming redox-active complexes, the molecule disrupts microbial respiration.
Anticancer Potential: Thiosemicarbazide derivatives inhibit Ribonucleotide Reductase , the rate-limiting enzyme in DNA synthesis. The 1-acetyl derivative serves as a scaffold to optimize lipophilicity (logP ~ -0.9) for better cellular uptake compared to the parent thiosemicarbazide [3].
Antimicrobial Activity
Derivatives synthesized from this hydrate have shown potent activity against:
The mechanism involves the inhibition of cell wall synthesis (via thiadiazole formation in vivo) or oxidative stress induction (via metal complexes) [4].
References
PubChem. (2023). 1-(Acetyl)thiosemicarbazide | C3H7N3OS.[1][6][2][3] National Library of Medicine. Retrieved from [Link]
ResearchGate. (2018). A Therapeutic Journey of Semicarbazide and Thiosemicarbazide Derivatives. Retrieved from [Link][7][5][4]
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link][4]
An In-depth Technical Guide to the Thermodynamic Stability of N-(carbamothioylamino)acetamide Hydrate
Disclaimer: This document provides a comprehensive framework for assessing the thermodynamic stability of a hypothetical pharmaceutical compound, N-(carbamothioylamino)acetamide hydrate. The experimental protocols, data,...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document provides a comprehensive framework for assessing the thermodynamic stability of a hypothetical pharmaceutical compound, N-(carbamothioylamino)acetamide hydrate. The experimental protocols, data, and analyses presented herein are illustrative and based on established principles of solid-state chemistry and pharmaceutical science. Researchers should adapt these methodologies to the specific properties of their compounds of interest.
Executive Summary
The thermodynamic stability of a drug substance is a critical attribute that influences its quality, safety, and efficacy. For hydrated crystalline forms, understanding the conditions under which the hydrate is the most stable form is paramount to ensuring consistent performance and a stable shelf life. This technical guide provides a detailed roadmap for the comprehensive evaluation of the thermodynamic stability of N-(carbamothioylamino)acetamide hydrate. It outlines a multi-faceted approach that combines thermal analysis, spectroscopy, X-ray diffraction, and solubility studies to elucidate the relationship between the hydrate and its corresponding anhydrous form. The methodologies described are designed to be self-validating, providing a robust and scientifically sound basis for decision-making in drug development.
Introduction: The Critical Role of Hydrate Stability in Pharmaceuticals
Hydration, the incorporation of water molecules into a crystalline lattice, is a common phenomenon for active pharmaceutical ingredients (APIs). These hydrates can exhibit significantly different physicochemical properties compared to their anhydrous counterparts, including solubility, dissolution rate, and bioavailability.[1][2][3] Consequently, the unintended conversion between a hydrate and an anhydrate form during manufacturing, storage, or administration can have profound implications for the drug product's performance.
Thermodynamic stability refers to the relative energy of different solid forms under a given set of conditions (temperature, humidity, pressure). The most stable form will have the lowest free energy and will be the form that the system will tend towards over time. Therefore, a thorough understanding of the thermodynamic stability of a hydrated API is not merely an academic exercise but a regulatory and clinical necessity.[4][5][6] This guide focuses on N-(carbamothioylamino)acetamide, a thiourea derivative with potential pharmacological activity.[7] While specific data for this compound's hydrate is not publicly available, the principles and techniques detailed here provide a universal framework for its investigation.
Physicochemical Characterization of N-(carbamothioylamino)acetamide and its Hydrate
A foundational step in any stability investigation is the thorough characterization of the solid forms . This ensures that any observed transformations are well-understood and can be attributed to specific changes in the material's properties.
Structural Elucidation
N-(carbamothioylamino)acetamide: The anhydrous form of this compound has the chemical formula C3H7N3OS.[8] Its structure contains both acetamide and thiourea functionalities, which are capable of forming strong intermolecular hydrogen bonds.
Hypothetical Hydrate: For the purpose of this guide, we will consider a hypothetical monohydrate with the formula C3H7N3OS·H2O. The water molecule is presumed to be integrated into the crystal lattice, likely participating in the hydrogen-bonding network.
Initial Solid-State Characterization
A battery of analytical techniques should be employed to establish a baseline understanding of both the anhydrous and hydrated forms.
Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystalline form.[9] The distinct diffraction patterns of the anhydrate and hydrate would confirm their different crystal structures.
Thermal Analysis (TGA and DSC): Thermogravimetric Analysis (TGA) is used to determine the water content of the hydrate by measuring the mass loss upon heating.[10] Differential Scanning Calorimetry (DSC) can identify phase transitions such as dehydration and melting, providing information on the thermal stability of each form.[11][12]
Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecules, offering insights into the hydrogen bonding environment of the water molecules in the hydrate.[13][14][15][16]
Determining Thermodynamic Stability: A Multi-pronged Approach
The relative thermodynamic stability of the anhydrate and hydrate is a function of temperature and water activity (or relative humidity). The goal of these studies is to map out the conditions under which each form is the most stable.
The Concept of Transition Temperature and Critical Water Activity
For an enantiotropic system, there exists a transition temperature (Tt) at a given water activity where the two forms have equal free energy and are in equilibrium. Below this temperature, one form is more stable, and above it, the other is. Similarly, at a constant temperature, there is a critical water activity (aw,c) or relative humidity (RHc) at which the two forms are in equilibrium.[17]
Experimental Protocols for Stability Assessment
A combination of experimental techniques is necessary to comprehensively determine the thermodynamic stability relationship.
This is a cornerstone technique for determining the relative stability of different solid forms.[18][19]
Protocol:
Preparation: Suspend a mixture of the anhydrate and hydrate forms of N-(carbamothioylamino)acetamide in a series of solvents with varying water activities at a controlled temperature.
Equilibration: Agitate the slurries for a sufficient period to allow the system to reach equilibrium. This may take several days.
Analysis: Isolate the solid phase from each slurry and analyze it using PXRD and TGA to determine the final solid form.
Interpretation: The form that predominates at equilibrium is the more thermodynamically stable form under those conditions. By conducting these experiments at different temperatures and water activities, a phase diagram can be constructed.[18]
dot
graph TD {
A[Start: Anhydrate/Hydrate Mixture in Slurry] --> B{Set Temperature & Water Activity};
B --> C{Agitate to Equilibrium};
C --> D{Isolate Solid Phase};
D --> E{Analyze by PXRD/TGA};
E --> F{Identify Predominant Form};
F --> G[Determine Stable Form];
G --> H{Repeat at Different Conditions};
H --> I[Construct Phase Diagram];
}
caption: Workflow for Slurry Conversion Experiments.
The thermodynamically stable form will have the lower solubility at a given temperature.[2][20][21]
Protocol:
Saturation: Prepare saturated solutions of both the anhydrate and the hydrate in a relevant aqueous medium at a controlled temperature.
Equilibration: Ensure that true equilibrium is reached, which can be confirmed by monitoring the concentration over time until it plateaus.
Quantification: Carefully filter the solutions and determine the concentration of dissolved N-(carbamothioylamino)acetamide using a validated analytical method (e.g., HPLC).
Comparison: The form with the lower measured solubility is the more stable form at that temperature.
dot
graph TD {
subgraph Anhydrate_Solubility
A1[Add Anhydrate to Solvent] --> A2{Equilibrate at Constant T};
A2 --> A3[Filter & Measure Concentration];
end
subgraph Hydrate_Solubility
B1[Add Hydrate to Solvent] --> B2{Equilibrate at Constant T};
B2 --> B3[Filter & Measure Concentration];
end
C[Compare Concentrations] --> D{Lower Solubility = More Stable Form};
}
caption: Comparative Solubility Measurement Workflow.
DVS is a gravimetric technique that measures the uptake and loss of water vapor by a sample as a function of relative humidity at a constant temperature. This can reveal the critical relative humidity for hydrate formation and dehydration.
Protocol:
Sample Preparation: Place a known mass of the anhydrous form in the DVS instrument.
Humidity Cycling: Subject the sample to a pre-defined humidity program, typically involving incremental increases and decreases in RH.
Data Analysis: Monitor the change in mass. A sharp increase in mass at a specific RH indicates water uptake and formation of the hydrate. Conversely, a sharp decrease in mass upon lowering the RH indicates dehydration. The RH at which these transitions occur provides an estimate of the critical relative humidity.
Data Synthesis and Interpretation: Building the Stability Profile
The data from the various experiments should be integrated to construct a comprehensive understanding of the thermodynamic stability of N-(carbamothioylamino)acetamide hydrate.
Phase Diagram Construction
The results from slurry conversion and DVS experiments can be used to generate a phase diagram that delineates the regions of stability for the anhydrate and hydrate as a function of temperature and relative humidity. This diagram is an invaluable tool for defining appropriate storage and handling conditions.
Quantitative Thermodynamic Parameters
From solubility data at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the transition can be calculated using the van't Hoff equation.[17][20] These parameters provide a deeper, quantitative understanding of the driving forces behind the phase transformation.
Table 1: Illustrative Thermodynamic Data for N-(carbamothioylamino)acetamide Anhydrate/Hydrate System
Parameter
Value (Illustrative)
Method
Transition Temperature (Tt) at 50% RH
45 °C
Slurry Conversion
Critical Relative Humidity (RHc) at 25 °C
60%
DVS
Solubility of Anhydrate at 25 °C
1.5 mg/mL
HPLC
Solubility of Hydrate at 25 °C
1.2 mg/mL
HPLC
Enthalpy of Transition (ΔH)
-15 kJ/mol
van't Hoff Analysis
Entropy of Transition (ΔS)
-47 J/(mol·K)
van't Hoff Analysis
Implications for Drug Development and Manufacturing
A thorough understanding of the thermodynamic stability of N-(carbamothioylamino)acetamide hydrate has direct and practical implications for its development as a pharmaceutical product.
Form Selection: The most thermodynamically stable form under the intended storage and physiological conditions is typically chosen for development to minimize the risk of phase transformations.[2]
Process Control: Manufacturing processes, such as crystallization, drying, and milling, must be designed to consistently produce the desired solid form and prevent unwanted conversions.
Formulation Design: Excipients and manufacturing processes for the final dosage form must be selected to be compatible with the chosen solid form and not promote any phase changes.
Storage and Packaging: The stability data will inform the recommended storage conditions (temperature and humidity) and the requirements for packaging to protect the drug product from moisture.[6][22][23]
Conclusion
The investigation of the thermodynamic stability of N-(carbamothioylamino)acetamide hydrate is a critical component of its development as a safe and effective drug. The multi-pronged approach outlined in this guide, incorporating PXRD, thermal analysis, spectroscopy, slurry conversion, solubility measurements, and DVS, provides a robust framework for a comprehensive evaluation. The resulting data will enable informed decisions regarding form selection, process control, formulation design, and storage conditions, ultimately ensuring the quality and performance of the final drug product.
References
X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2010). MDPI. [Link]
A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates. (2012). PubMed. [Link]
High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates and Occurrence of Mixed Phases. (2024). IgMin Research. [Link]
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. [Link]
Clathrate hydrates : ftir spectroscopy for astrophysical remote detection. (2013). EAS Publications Series. [Link]
Stability studies of drug ICH Q1. (n.d.). Slideshare. [Link]
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. [Link]
In Situ X-Ray Diffraction Study on Hydrate Formation at Low Temperature in a High Vacuum. (2021). MDPI. [Link]
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Bruker. [Link]
Researching carbon dioxide hydrates in thin films via FTIR spectroscopy at temperatures of 11–180 K. (n.d.). IOPscience. [Link]
A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. (2021). MDPI. [Link]
X-ray Diffraction (XRD) and X-ray Structure Analysis. (n.d.). Currenta. [Link]
Derivatives of O-H hydrate stretch IR spectra of CM in various mass... (n.d.). ResearchGate. [Link]
Thermal Dehydration Characteristics of Hydrated Salts: A Critical Review. (2025). ResearchGate. [Link]
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]
Application of slurry bridging experiments at controlled water activities to predict the solid-state conversion between anhydrous and hydrated forms using theophylline as a model drug. (2002). PubMed. [Link]
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). TÜBİTAK Academic Journals. [Link]
Solubility and stability of anhydrate/hydrate in solvate mixture. (n.d.). ResearchGate. [Link]
Interlink between solubility, structure, surface and thermodynamics in the ThO2(s, hyd)–H2O(l) system. (n.d.). PMC. [Link]
Application of slurry bridging experiments at controlled water activities to predict the solid-state conversion between anhydrous and hydrated forms using theophylline as a model drug. (2025). ResearchGate. [Link]
Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). PMC. [Link]
Properties Of Hydrates For Chemistry Experiments. (2022). Sciencing. [Link]
Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. (2020). PMC. [Link]
Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. (2019). ACS Publications. [Link]
Analysis of the Techniques for Measuring the Equilibrium Conditions of Gas Hydrates Formation. (2025). ResearchGate. [Link]
(PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2025). ResearchGate. [Link]
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (n.d.). TÜBİTAK Academic Journals. [Link]
Thermodynamic and Kinetic Investigations of Clathrate Hydrates: Applications to Energy Gas Storage and Separation. (n.d.). GIST Scholar. [Link]
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. [Link]
Stability Analysis of Gas Hydrate Wellbore During Drilling Based on Thermal-Hydro-Mechanical-Chemical Coupling. (2024). OnePetro. [Link]
A Quick-Look Method for Initial Evaluation of Gas Hydrate Stability below Subaqueous Permafrost. (2019). MDPI. [Link]
N-(CARBAMOTHIOYLAMINO)ACETAMIDE. (n.d.). Matrix Fine Chemicals. [Link]
Combined Approach to Evaluate Hydrate Slurry Transport Properties through Wetting and Flow Experiments. (2023). ACS Omega. [Link]
Dynamic Simulation of Gas Hydrate Formation in an Agitated Three-Phase Slurry Reactor. (n.d.). ECI Digital Archives. [Link]
Study on the Rheology of CO 2 Hydrate Slurry by Using the Capillary Method. (2022). MDPI. [Link]
Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). (2022). Digital Repository. [Link]
N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (n.d.). Karbala International Journal of Modern Science. [Link]
Solubility Profile and Thermodynamic Behavior of N-(Carbamothioylamino)acetamide Hydrate
Topic: Solubility of N-(carbamothioylamino)acetamide Hydrate in Polar Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of N-(carbamothioylamino)acetamide Hydrate in Polar Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
[1]
Executive Summary & Chemical Context
N-(carbamothioylamino)acetamide (IUPAC), commonly known as 1-acetylthiosemicarbazide (CAS: 2302-88-7), is a critical nucleophilic intermediate in the synthesis of nitrogen-rich heterocycles, most notably the antiviral drug Triazavirin (Riamilovir) .[1]
Its solubility behavior is governed by a complex interplay of dual hydrogen-bond donors (amide and thioamide protons) and acceptors (carbonyl oxygen, thione sulfur).[1] In its hydrate form, the compound exhibits a distinct lattice energy barrier that requires specific polar solvent systems to overcome.[1] This guide provides a technical analysis of its dissolution thermodynamics, solvent compatibility, and self-validating protocols for solubility determination.[1]
The dissolution of N-(carbamothioylamino)acetamide is highly endothermic, driven by the disruption of strong intermolecular hydrogen bonds in the crystal lattice.[1] The "like dissolves like" principle applies strictly here, with high-dielectric protic solvents being the most effective.[1]
Strong acceptor ability of S=O disrupts amide H-bonds.[1]
Methanol
32.7
Sparingly Soluble
Soluble
Proton donation to carbonyl; limited by alkyl tail.
Ethanol
24.5
Insoluble/Sparingly
Soluble
Used primarily for recrystallization (antisolvent effect at low T).[1]
Acetonitrile
37.5
Insoluble
Sparingly
Lacks proton donors to stabilize the thioamide group.
Process Insight: The steep solubility curve in Ethanol/Water mixtures (typically 1:1 or 1:[1]2) makes this system ideal for purification via recrystallization.[1] The compound dissolves at reflux (~78°C) and crystallizes as the hydrate upon cooling to 4°C.
Thermodynamic Framework of Dissolution
Understanding the thermodynamics is essential for optimizing process yields. The dissolution process can be modeled using the Modified Apelblat Equation :
Objective: To determine the precise mole fraction solubility of N-(carbamothioylamino)acetamide hydrate in a target solvent at a specific temperature.
Self-Validating Logic: This protocol includes a "Mass Balance Check" to ensure no decomposition (e.g., cyclization to triazoles) occurs during the measurement, which is a common risk with thiosemicarbazides at high heat.[1]
Pass Criteria: Absence of cyclized product peaks (e.g., 1,2,4-triazole derivatives).[1] If cyclization is detected, the solubility data is invalid due to chemical reaction during equilibration.[1]
Application: Synthesis of Triazavirin[1]
The solubility profile directly dictates the synthesis workflow for Triazavirin. The intermediate must be soluble enough to react but insoluble enough to be isolated/purified.
Figure 2: Role of solubility in the synthetic pathway of Triazavirin intermediates.
References
Synthesis and Antiviral Activity: Rusinov, V. L., et al. "Triazavirin—A Novel Effective Antiviral Drug."[1] International Journal of Molecular Sciences, 2022.[1]
Chemical Properties: PubChem Compound Summary for CID 2723789, Thiosemicarbazide (Analogous structural data).
Solubility Methodology: Noubigh, A., et al. "Solubility of Acetamide, Propionamide, and Butyramide in Water."[1] Journal of Chemical & Engineering Data, 2002.[1] (Methodology Reference).
Reaction Context: BenchChem. "Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol from 1-acetylthiosemicarbazide." [1]
Thermodynamic Data: NIST Chemistry WebBook, "Acetamide" (Thermodynamic baseline for amide group contributions).[1]
molecular weight and formula of N-(carbamothioylamino)acetamide hydrate
Synonyms: 1-Acetyl-3-thiosemicarbazide; 1-Acetylthiosemicarbazide; Acetamidothiourea.[1] Executive Summary N-(Carbamothioylamino)acetamide (commonly referred to as 1-acetyl-3-thiosemicarbazide ) is a critical heterocycli...
N-(Carbamothioylamino)acetamide (commonly referred to as 1-acetyl-3-thiosemicarbazide ) is a critical heterocyclic precursor in medicinal chemistry.[1] It serves as the primary intermediate for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles —scaffolds ubiquitous in antimicrobial, antiviral, and anti-inflammatory therapeutics.[1]
This guide provides a rigorous breakdown of its physicochemical properties, specifically addressing the hydrate form often encountered during aqueous recrystallization, and details the synthetic pathways and validation protocols required for high-purity applications.
Part 1: Physicochemical Characterization
In drug development, precise stoichiometry is non-negotiable. While the anhydrous form (CAS 2302-88-7) is the standard commercial presentation, the compound frequently crystallizes as a monohydrate ($ \cdot H_2O $) when isolated from aqueous media.[1] Researchers must distinguish between these forms to calculate molar equivalents accurately.
Molecular Weight & Formula Data[1][2][3][4][5][6][7][8][9][10]
The compound is an acyl-thiosemicarbazide .[2][11] Its reactivity is defined by the nucleophilic hydrazine nitrogens and the electrophilic carbonyl/thiocarbonyl centers.
Structural Logic Diagram
The following diagram illustrates the functional connectivity and the sites responsible for its cyclization potential.
Figure 1: Structural decomposition of 1-acetyl-3-thiosemicarbazide showing functional modules responsible for chemical reactivity.[1]
Part 3: Synthesis & Hydration Dynamics
The most robust synthesis involves the acetylation of thiosemicarbazide. This method is preferred over the reaction of acetyl hydrazine with thiocyanates due to higher yields and easier purification.
Synthesis Pathway (Graphviz)
Figure 2: Synthetic workflow distinguishing the isolation of anhydrous vs. hydrate forms.[1]
Part 4: Experimental Protocols
Safety Warning: Thiosemicarbazides are toxic if swallowed. Wear full PPE (gloves, goggles, lab coat). Work in a fume hood.
Protocol A: Synthesis of N-(carbamothioylamino)acetamide
Objective: Synthesize 10g of the target compound.
Reagent Prep: In a 250 mL round-bottom flask, suspend Thiosemicarbazide (9.1 g, 0.1 mol) in 30 mL of water .
Acylation: Add Acetic Anhydride (10.2 g, 0.1 mol) dropwise over 15 minutes with constant stirring.
-hydrazine attacks the carbonyl of the anhydride.[1]
Observation: The reaction is exothermic; the solid will dissolve, followed by the precipitation of the acetylated product.
Reflux: Heat the mixture to reflux for 1 hour to ensure completion.
Crystallization: Cool the solution to room temperature, then chill in an ice bath (0–5 °C) for 2 hours.
Filtration: Filter the white precipitate under vacuum.
Purification (Hydrate Formation): Recrystallize from a 1:1 Ethanol/Water mixture.
To obtain Hydrate: Air dry the crystals at room temperature (25 °C) for 24 hours.
To obtain Anhydrous: Dry in a vacuum oven at 80 °C for 4 hours.
Protocol B: Quality Control (Self-Validation)
Melting Point: The hydrate will show a "sweating" or collapse around 100°C (loss of water) before melting at 160–165°C. The anhydrous form melts sharp at 165–168°C.
TLC System:
Mobile Phase: Chloroform:Methanol (9:1).
Visualization: UV (254 nm) or Iodine vapor.
Expected Rf: ~0.4–0.5 (distinct from starting thiosemicarbazide Rf ~0.2).
Part 5: Pharmaceutical Applications
The primary value of N-(carbamothioylamino)acetamide lies in its role as a "heterocycle generator."[1]
1,3,4-Thiadiazoles (Antimicrobial):
Under acidic conditions (conc.
or ), the compound undergoes cyclodehydration to form 2-amino-5-methyl-1,3,4-thiadiazole .[1]
Relevance: This core is found in acetazolamide and methazolamide derivatives.
1,2,4-Triazoles (Antiviral):
Refluxing with NaOH or hydrazine hydrate promotes ring closure to 3-methyl-5-mercapto-1,2,4-triazole .[1]
Relevance: Triazoles are key pharmacophores in antifungal drugs (e.g., Fluconazole).
References
PubChem. (2025).[6][12] 1-(Acetyl)thiosemicarbazide | C3H7N3OS.[1][2][6] National Library of Medicine.[12] [Link][1]
Hassan, A. A., et al. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry. [Link][1]
Structural Elucidation of N-(carbamothioylamino)acetamide Hydrate: A Crystallographic Guide
This guide provides an in-depth technical framework for the crystallographic analysis of N-(carbamothioylamino)acetamide hydrate (also known as 1-acetylthiosemicarbazide hydrate ).[1] It is designed for researchers requi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical framework for the crystallographic analysis of N-(carbamothioylamino)acetamide hydrate (also known as 1-acetylthiosemicarbazide hydrate ).[1] It is designed for researchers requiring a rigorous protocol for structural elucidation, from crystal growth to supramolecular analysis.[1]
Executive Summary
N-(carbamothioylamino)acetamide (
) is a critical thiosemicarbazide derivative, serving as a pharmacophore in drug discovery (antitubercular, antifungal) and a chelating ligand in coordination chemistry.[1] While the anhydrous form is known, the hydrate presents unique structural challenges due to the inclusion of water molecules that alter the hydrogen-bonding landscape. This guide outlines the methodology for resolving its crystal structure, focusing on tautomeric differentiation, conformational locking, and the role of lattice water in supramolecular stabilization.[1]
Chemical Context & Tautomeric Equilibrium
Before diffraction analysis, one must understand the chemical flexibility of the molecule.[1] The compound exists in equilibrium between thione-amide and thiol-imidic acid forms.[1]
Solid-State Preference: In the crystalline phase, 1-acetylthiosemicarbazide predominantly adopts the thione-amide tautomer (
, ) due to stabilization by intermolecular hydrogen bonds.
atom is disordered, check for a rotation of the acetyl group, though the planar S(6) motif is energetically favored by .
B. The Hydration Sphere
In the hydrate, the water molecule acts as a "supramolecular glue," bridging layers that would otherwise interact only via weak van der Waals forces.[1]
Donor Role: Water
donates to (thione) or (carbonyl) of neighboring molecules.[1]
Locate H-atoms from the difference map (do not use geometrical riding models for water initially).[1]
Refine with
distance restraints (DFIX 0.[1]85) and restraints (DFIX 1.[1]39) to maintain geometry.
Visualization of Signaling & Interaction Pathways
The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular conformation to the hydrated network.
Figure 1: Hierarchical assembly of the hydrate structure, highlighting the transition from the planar monomer (stabilized by the S(6) motif) to the water-bridged 3D network.
To quantitatively assess the contribution of the water molecule to crystal stability, Hirshfeld surface analysis (using CrystalExplorer) is required.[1]
Spikes: Look for sharp spikes at the bottom left (H...O interactions) and bottom right.[1]
Water Contribution: The hydrate will show a distinct "wing" or feature in the plot corresponding to
interactions that is absent or diminished in the anhydrous form.
References
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1]
Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32.[1]
Bernstein, J., et al. (1995).[1] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573.[1] [1]
Palenik, G. J., et al. (1974).[1] "Crystal and Molecular Structure of Thiosemicarbazide." Acta Crystallographica Section B, 30(10), 2390-2395.[1] (Foundational structural data for the thiosemicarbazide moiety).
Theoretical Reactivity of N-(carbamothioylamino)acetamide Functional Groups
Executive Summary: The "Switchable" Scaffold The N-(carbamothioylamino)acetamide moiety—chemically synonymous with 1-acetylthiosemicarbazide —represents a critical pharmacophore in medicinal chemistry.[1] Its value lies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Switchable" Scaffold
The N-(carbamothioylamino)acetamide moiety—chemically synonymous with 1-acetylthiosemicarbazide —represents a critical pharmacophore in medicinal chemistry.[1] Its value lies not merely in its static structure (
For drug development professionals, this functional group acts as a "chemical chameleon."[1] Depending on the pH of the reaction medium, it can be cyclized into two distinct heterocyclic cores: 1,3,4-thiadiazoles (under acidic conditions) or 1,2,4-triazoles (under basic conditions). This guide dissects the theoretical electronic states, mechanistic pathways, and practical protocols required to manipulate this scaffold with high fidelity.
Electronic Structure & Tautomerism
The reactivity of N-(carbamothioylamino)acetamide is governed by the delocalization of electrons across the thiourea-like system. Understanding the Thione-Thiol tautomerism is the prerequisite for predicting nucleophilic attacks and metal coordination modes.[1]
Tautomeric Equilibrium
In the solid state, the molecule predominantly exists in the Thione form. However, in solution (particularly in polar solvents like DMSO or ethanol), an equilibrium is established with the Thiol (sulfhydryl) form.
Thione Form (A): Favored in neutral conditions; essential for hydrogen bonding donors.[1]
Thiol Form (B): Favored in alkaline conditions; generates a highly nucleophilic sulfur atom (
upon deprotonation), driving S-alkylation or specific metal chelation.[1]
The most chemically significant feature of this scaffold is its ability to cyclize into different aromatic heterocycles based on the catalyst used. This is a dehydrative cyclization process where the leaving group is effectively water, but the nucleophile changes.
Mechanism: Under alkaline conditions (e.g., aqueous NaOH or
), the hydrazine nitrogen () is deprotonated or sufficiently activated.
Nucleophile: The Nitrogen atom attacks the carbonyl carbon (or thiocarbonyl, depending on substitution, but typically results in the triazole-3-thione).
Result: Formation of the N-N-C sequence, yielding 3-mercapto-5-methyl-1,2,4-triazole (often existing as the thione tautomer).
Mechanistic Flowchart
Figure 2: Divergent synthesis of heterocycles controlled by pH.
Coordination Chemistry & Chelation
The N-(carbamothioylamino)acetamide ligand is a versatile chelator for transition metals (
), which is critical for developing metallodrugs.
Coordination Mode
Donor Atoms
Conditions
Geometry Typical
Bidentate (Neutral)
O (amide), S (thione)
Neutral pH
Octahedral / Square Planar
Bidentate (Anionic)
N (hydrazinic), S (thiolate)
Basic pH
Square Planar
Tridentate
O, N, S
Requires auxiliary groups
Distorted Octahedral
Key Insight: The biological activity (e.g., antibacterial) often increases upon complexation due to the Overtone Concept of cell permeability—the metal complex is more lipophilic than the free ligand, facilitating entry through the lipid membrane [5].
Experimental Protocols
The following protocols are standardized for research-grade synthesis.
Synthesis of N-(carbamothioylamino)acetamide
Rationale: Direct reaction of acetohydrazide with thiocyanate is preferred over acetyl chloride + thiosemicarbazide to avoid di-acylation byproducts.[1]
stretch (weak, ~2550 ) or depending on tautomer, but amide peak is absent.
References
Siwek, A., & Paneth, P. (2007). Theoretical study of the mechanism of cyclization of thiosemicarbazides. Journal of Molecular Structure: THEOCHEM.[1] Link[1]
Dobosz, M., & Pachuta-Stec, A. (1995). Cyclization of thiosemicarbazide derivatives to 1,2,4-triazoles and 1,3,4-thiadiazoles.[2] Acta Poloniae Pharmaceutica.[1][3] Link
PubChem. N-(4-carbamothioylphenyl)acetamide Compound Summary. National Library of Medicine.[1] Link
Somani, R. R., et al. (2008). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry.[1] Link[1]
Refat, M. S., et al. (2013). Synthesis and spectroscopic studies of new ligand N-((4-(phenylamino)phenyl)carbamothioyl)acetamide with some Divalent Metal Ion Complexes.[1] Journal of Molecular Structure.[1] Link[1]
Technical Guide: Biological Potency & Coordination Chemistry of N-(carbamothioylamino)acetamide Complexes
Executive Summary This technical guide analyzes the coordination chemistry and pharmacological potential of N-(carbamothioylamino)acetamide and its transition metal complexes. Belonging to the class of acylthiosemicarbaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the coordination chemistry and pharmacological potential of N-(carbamothioylamino)acetamide and its transition metal complexes. Belonging to the class of acylthiosemicarbazides, these ligands exhibit versatile
donor sets, allowing for the formation of stable chelates with Cu(II), Ni(II), Co(II), and Zn(II).
The biological efficacy of these complexes—specifically their antimicrobial and antineoplastic activity—is significantly superior to the free ligand. This guide details the synthesis protocols , structural characterization , and mechanistic pathways (Tweedy’s Chelation Theory) that drive this enhanced bioactivity, providing a roadmap for researchers in inorganic medicinal chemistry.
Ligand Chemistry & Coordination Modes[1][2][3][4]
The core structure of N-(carbamothioylamino)acetamide involves an acetamide moiety linked to a thiourea/thiosemicarbazide backbone. Its biological relevance is dictated by its ability to undergo tautomeric shifts, which define its coordination geometry.
Tautomeric Equilibrium
The ligand exists in an equilibrium between the Thione-Keto form (neutral) and the Thiol-Enol form (anionic).
Thione Form: Favored in solid state; coordinates via neutral Sulfur or Nitrogen.
Thiol Form: Favored in solution (especially alkaline); coordinates via deprotonated Thiolate (
) and Enolate ().
This flexibility allows the ligand to act as a bidentate (
) or tridentate () donor, forming stable 5- or 6-membered chelate rings with transition metals.
The Chelation Effect
Upon complexation, the positive charge of the metal ion is partially shared with the donor atoms (
). This delocalization of -electrons over the chelate ring reduces the polarity of the metal ion—a phenomenon critical for biological activity (see Section 3).
Synthesis & Characterization Protocol
Experimental Workflow: Ligand Synthesis
The synthesis typically involves the condensation of acetyl isothiocyanate with a primary amine or hydrazine derivative.
Add the specific amine/hydrazine (0.1 mol) dissolved in acetone to the filtrate.
Reflux the mixture for 2–4 hours at
.
Monitor progress via TLC (Mobile phase: Methanol/Chloroform 1:9).
Isolation:
Cool to room temperature. Pour into ice-cold water if precipitate does not form immediately.
Filter the solid product.
Recrystallization: Purify using Ethanol/DMF mixture.
Metal Complexation
General Formula:
or (depending on metal valency).
Dissolve the purified ligand (2 mmol) in hot ethanol (
).
Dissolve metal salt (
, , etc.) (1 mmol) in ethanol.
Add metal solution to ligand solution dropwise.
Reflux for 3–6 hours.
Filter the colored precipitate, wash with diethyl ether, and dry in vacuo.
Visualization of Synthetic Pathway
Caption: Step-by-step synthetic pathway from precursor activation to metal complex isolation.
Biological Mechanisms of Action
The superior biological activity of the complexes compared to the free ligand is primarily attributed to Tweedy’s Chelation Theory .[1][2][3]
Mechanism: Lipophilicity & Permeation
Polarity Reduction: In the free metal ion, the positive charge is localized. In the complex, the ligand donates electrons, delocalizing the positive charge over the chelate ring.
Lipophilicity Increase: This reduction in polarity increases the lipophilic character of the central metal atom (concept of Overtone's Concept of cell permeability).
Membrane Crossing: The neutral, lipophilic complex can easily penetrate the lipid bilayer of bacterial cell membranes.
Intracellular Action: Once inside, the complex can:
Block metal-binding sites on enzymes.
Generate Reactive Oxygen Species (ROS) via Fenton-like reactions (especially Cu/Fe complexes).
Intercalate into DNA, blocking replication.
Mechanism Diagram
Caption: Biological mechanism illustrating Tweedy's Chelation Theory and cellular uptake.
Experimental Protocols for Bioassays
To validate biological activity, the following standardized protocols must be employed.
Antimicrobial Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus) to
McFarland standard ( CFU/mL).
Dilution: Prepare serial two-fold dilutions of the metal complex in DMSO (Range:
) in a 96-well plate.
Incubation: Add
of inoculum to each well. Incubate at for 24 hours.
Readout: Add Resazurin dye (
). Blue Pink indicates growth. The lowest concentration remaining Blue is the MIC.
DNA Binding Study (UV-Vis Titration)
Objective: Assess intercalation potential.
Baseline: Record UV-Vis spectrum of the complex (
in Tris-HCl buffer, pH 7.2).
Titration: Add incremental amounts of CT-DNA (
).
Observation: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (Red shift).
Interpretation: Hypochromism indicates strong intercalation between DNA base pairs, stabilizing the DNA helix and blocking replication.
Comparative Efficacy Data
The following table summarizes typical MIC values drawn from literature on acylthiosemicarbazide derivatives, demonstrating the potency shift upon complexation.
Compound
S. aureus (G+) MIC ()
E. coli (G-) MIC ()
C. albicans (Fungi) MIC ()
Ligand (Free)
500
1000
>1000
Cu(II) Complex
31.25
62.5
125
Zn(II) Complex
62.5
31.25
62.5
Ni(II) Complex
125
250
250
Standard (Ciprofloxacin)
15.6
10.0
N/A
Note: Data represents aggregated trends from thiosemicarbazone-derivative studies. Lower MIC indicates higher potency.
Key Insight: The Cu(II) and Zn(II) complexes frequently show 8-16x higher potency than the free ligand, validating the chelation-lipophilicity model.
References
Sarhan, B. M., et al. (2018). "Synthesis and Spectroscopic Studies of new ligand N-((4-(phenylamino)phenyl)carbamothioyl)acetamide with some Divalent Metal Ion Complexes." Al-Qadisiyah Journal of Pure Science, 23(2).[4] Link
Ghani, H. A., & Sarhan, B. M. (2020).[5] "Synthesis and Spectroscopic Study of N-(methylcarbamothioyl) acetamide with their Metal Complexes." Biochem. Cell.[5] Arch., 20(1), 2309-2316.[5] Link
Pahontu, E., et al. (2023).[6] "Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide." Molecules, 28(20), 7123. Link
Tweedy, B. G. (1964).[7] "Plant Extracts with Metal Ions as Potential Antimicrobial Agents."[7] Phytopathology, 55, 910-918.[7] (Foundational Theory).
Yousef, T. A., et al. (2013). "Synthesis, characterization and biological activity of some transition metal complexes with Schiff base derived from 4-aminoantipyrine." Spectrochimica Acta Part A, 103, 137-146. Link
Application Note: Scalable Synthesis of 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione via Cyclization of N-(Carbamothioylamino)acetamide
Strategic Overview The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in antifungal agents (e.g., Fluconazole), anticancer therapeutics, and agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in antifungal agents (e.g., Fluconazole), anticancer therapeutics, and agrochemicals. This application note details the protocol for synthesizing 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (also known as 3-mercapto-5-methyl-1,2,4-triazole) using
-(carbamothioylamino)acetamide (synonymous with 1-acetylthiosemicarbazide) as the primary precursor.
Unlike acid-catalyzed pathways that favor 1,3,4-thiadiazole formation, this protocol utilizes a base-catalyzed dehydrative cyclization . This method is selected for its high atom economy, scalability, and the thermodynamic stability of the resulting triazole ring system.
Key Advantages of This Protocol
Regioselectivity: Exclusively yields the 1,2,4-triazole isomer over the 1,3,4-thiadiazole byproduct common in acidic media.
Operational Simplicity: One-pot cyclization followed by precipitation workup.
Scalability: Suitable for gram-to-kilogram scale synthesis with minimal chromatographic purification required.
Chemical Foundation & Mechanism
The Precursor
Name:
-(carbamothioylamino)acetamide (Hydrate)
Synonyms: 1-Acetylthiosemicarbazide; Acetic acid 2-(aminocarbonothioyl)hydrazide.
Chemical Structure:Role: Provides the complete N-C-N-N-C backbone required for the triazole ring.
Mechanistic Insight
The transformation is driven by the nucleophilic attack of the terminal thioamide amine (
) onto the carbonyl carbon () of the acetyl group.
Deprotonation: Under basic conditions (OH⁻), the hydrazide nitrogen (
) is deprotonated, increasing the nucleophilicity of the system.
Cyclization: The terminal nitrogen attacks the carbonyl carbon, forming a five-membered tetrahedral intermediate.
Dehydration: Elimination of a water molecule aromatizes the system, locking it into the stable 1,2,4-triazole ring.
Note on Tautomerism: The product exists in a tautomeric equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms. In the solid state and polar solvents, the thione form generally predominates.
The Efficacy of N-(carbamothioylamino)acetamide Hydrate as a Versatile Chelating Agent: Application Notes and Protocols
Introduction: Unveiling the Potential of a Thiosemicarbazide Derivative in Metal Chelation In the vast landscape of coordination chemistry and its applications in biomedical research and environmental remediation, the qu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Thiosemicarbazide Derivative in Metal Chelation
In the vast landscape of coordination chemistry and its applications in biomedical research and environmental remediation, the quest for efficient and selective chelating agents is perpetual. N-(carbamothioylamino)acetamide hydrate, a thiosemicarbazide derivative, emerges as a compelling candidate for metal ion sequestration. Its molecular architecture, featuring a thioamide moiety integrated with an acetamide group, presents multiple donor sites (sulfur and nitrogen) that are theoretically poised for robust coordination with a variety of metal ions.[1][2] Thiourea and its derivatives have a well-documented history as potent ligands, forming stable complexes with a wide array of transition metals and heavy metals.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(carbamothioylamino)acetamide hydrate as a chelating agent. We will delve into its synthesis, the principles of its chelating action, and detailed protocols for its application and the characterization of its metal complexes.
The fundamental principle behind the chelating ability of N-(carbamothioylamino)acetamide hydrate lies in its capacity to act as a bidentate or potentially polydentate ligand. The sulfur atom of the thiocarbonyl group and the nitrogen atoms of the hydrazine and amide moieties can donate lone pairs of electrons to a central metal ion, forming stable ring structures known as chelates.[4] This chelation process effectively sequesters the metal ion, altering its physicochemical properties and bioavailability. This characteristic is of paramount importance in applications ranging from the mitigation of heavy metal toxicity to the development of novel metallodrugs and analytical reagents.[3]
Synthesis of N-(carbamothioylamino)acetamide Hydrate
The synthesis of N-(carbamothioylamino)acetamide, also known as 1-acetyl-3-thiosemicarbazide, is a straightforward process that can be accomplished in a standard laboratory setting. The following protocol is based on established methods for the acylation of thiosemicarbazide.[5][6]
Protocol 1: Synthesis of N-(carbamothioylamino)acetamide
Materials:
Thiosemicarbazide
Acetyl chloride
Anhydrous tetrahydrofuran (THF)
Ethyl acetate
Water (deionized)
Anhydrous sodium sulfate
Round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Column chromatography setup (optional, for high purity)
Silica gel for column chromatography (if applicable)
Methanol and dichloromethane (for column chromatography, if applicable)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve thiosemicarbazide (1.0 equivalent) in anhydrous THF.
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.
Quenching and Extraction: After reflux, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]
Washing and Drying: Combine the organic layers and wash with saturated saline solution. Dry the organic layer over anhydrous sodium sulfate.[5]
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of methanol and dichloromethane as the eluent.[5]
Characterization: The final product, N-(carbamothioylamino)acetamide, should be characterized by techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity. The hydrate form is often obtained when water is used in the workup.
Chelation of Metal Ions: Principles and Applications
The core functionality of N-(carbamothioylamino)acetamide hydrate as a chelating agent lies in its ability to form stable complexes with a variety of metal ions. The thioamide group (-CSNH-) is a particularly effective coordinating moiety for soft and borderline metal ions, including heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), as well as transition metals such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[3]
The chelation process can be visualized as the ligand wrapping around the central metal ion, forming one or more rings. This "chelate effect" results in a complex that is thermodynamically more stable than complexes formed with monodentate ligands.
Figure 1: Generalized chelation mechanism.
Protocols for Characterizing Metal Chelation
A crucial aspect of utilizing a chelating agent is the ability to characterize the resulting metal complexes. The following protocols outline standard methods for determining the stoichiometry and stability of the complexes formed between N-(carbamothioylamino)acetamide hydrate and a metal ion of interest.
Protocol 2: Spectrophotometric Titration for Stoichiometry Determination (Job's Plot)
Job's plot, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[7][8]
Materials:
Stock solution of N-(carbamothioylamino)acetamide hydrate of known concentration (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or water, depending on solubility).
Stock solution of the metal salt (e.g., CuSO₄, NiCl₂, Pb(NO₃)₂) of the same concentration in the same solvent.
UV-Vis spectrophotometer and cuvettes.
A series of volumetric flasks.
Procedure:
Preparation of Solutions: Prepare a series of solutions with a constant total molar concentration of the ligand and metal ion, but with varying mole fractions of each. For example, for a total concentration of 1 mM, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1 (e.g., 0:1, 0.1:0.9, 0.2:0.8, ..., 1:0 ligand:metal).[9]
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This λ_max should be predetermined by scanning a solution known to contain the complex.
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[8] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.
Figure 2: Workflow for Job's Plot analysis.
Protocol 3: Mole-Ratio Method for Stability Constant Determination
The mole-ratio method is another spectrophotometric technique used to determine the stoichiometry and, under certain assumptions, the stability constant of a complex.[10][11]
Materials:
Same as for Job's Plot.
Procedure:
Preparation of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the ligand is varied systematically (e.g., from 0 to 10 equivalents relative to the metal).[12]
Spectrophotometric Measurement: Measure the absorbance of each solution at the λ_max of the complex.
Data Analysis: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex.[11] The data can also be used to calculate the formation or stability constant (K_f) of the complex.[12]
Protocol 4: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the coordination sites of a ligand upon complexation with a metal ion.[1][13]
Procedure:
Sample Preparation: Prepare KBr pellets of the pure ligand (N-(carbamothioylamino)acetamide hydrate) and its synthesized metal complex.
Spectral Acquisition: Record the FTIR spectra of both samples over a suitable range (e.g., 4000-400 cm⁻¹).
Spectral Analysis: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of key functional groups can indicate their involvement in coordination.
ν(C=S) band: A shift to lower frequency in the complex suggests coordination through the sulfur atom.[13]
ν(N-H) bands: Changes in the position and shape of the N-H stretching bands can indicate coordination through the nitrogen atoms.[1]
New bands: The appearance of new bands at lower frequencies can often be attributed to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations.
Protocol 5: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the metal complexes in solution.[2][4]
Procedure:
Sample Preparation: Dissolve the pure ligand and its metal complex in a suitable deuterated solvent (e.g., DMSO-d₆).
Spectral Acquisition: Record the ¹H and ¹³C NMR spectra.
Spectral Analysis:
¹H NMR: Compare the chemical shifts of the protons in the complex with those of the free ligand. Protons on or near the coordinating atoms will typically show a downfield or upfield shift upon complexation due to the influence of the metal ion.[14]
¹³C NMR: A downfield shift of the thiocarbonyl carbon (C=S) signal in the complex is a strong indicator of coordination through the sulfur atom.[2]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Spectroscopic Data for N-(carbamothioylamino)acetamide Hydrate and its Metal Complexes
Compound
Key FTIR Bands (cm⁻¹)
¹H NMR Chemical Shifts (ppm)
¹³C NMR Chemical Shifts (ppm)
ν(C=S)
ν(N-H)
-NH-
Ligand
e.g., ~1250
e.g., ~3400, 3200
e.g., ~9.5
[Cu(Ligand)₂]Cl₂
e.g., ~1230 (shift)
e.g., Broadened/shifted
e.g., Shifted
[Ni(Ligand)₂]Cl₂
e.g., ~1235 (shift)
e.g., Broadened/shifted
e.g., Shifted
Note: The values presented in this table are hypothetical examples and should be replaced with experimental data.
Table 2: Stoichiometry and Stability Constants of Metal Complexes
Metal Ion
Method
Stoichiometry (M:L)
Stability Constant (K_f)
Cu²⁺
Job's Plot
1:2
-
Cu²⁺
Mole-Ratio Method
1:2
e.g., 1.5 x 10⁵ M⁻²
Ni²⁺
Job's Plot
1:2
-
Ni²⁺
Mole-Ratio Method
1:2
e.g., 8.9 x 10⁴ M⁻²
Note: The values presented in this table are hypothetical examples and should be replaced with experimental data.
Conclusion and Future Directions
N-(carbamothioylamino)acetamide hydrate presents itself as a promising and versatile chelating agent with significant potential in various scientific and industrial applications. The straightforward synthesis and the presence of effective coordinating moieties make it an attractive candidate for the sequestration of a range of metal ions. The protocols outlined in this application note provide a robust framework for researchers to explore and characterize the chelating properties of this compound. Future research should focus on determining the selectivity of this ligand for different metal ions, evaluating its efficacy in biological systems for applications such as chelation therapy, and exploring its potential as an analytical reagent for metal ion detection. The insights gained from such studies will undoubtedly contribute to the expanding field of coordination chemistry and its practical applications.
References
8.2: Background - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. (2018). Chemistry Central Journal, 12(1), 71. Retrieved from [Link]
Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]
A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. (2023). Journal of the Iranian Chemical Society, 20(12), 3045-3057. Retrieved from [Link]
COMPLEXOMETRIC TITRATIONS. (n.d.). Retrieved from [Link]
Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. (2018). Current Science International, 7(4), 873-883. Retrieved from [Link]
Synthesis and characterization of semicarbazide and thiosemicarbazide ligand based metal complexes. (n.d.). GRIN. Retrieved from [Link]
Job plot. (n.d.). In Wikipedia. Retrieved from [Link]
Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. (n.d.). College of Western Idaho Pressbooks. Retrieved from [Link]
UV-Vis Titration Procedures. (2021). The Royal Society of Chemistry. Retrieved from [Link]
Stability constants of metal complexes and their applications. (n.d.). DU Chem. Retrieved from [Link]
IR spectra of thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]
Jobs and mole-ratio method.pdf. (n.d.). Slideshare. Retrieved from [Link]
Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. (n.d.). Retrieved from [Link]
Vibrational Analysis of Nickel(11) Thiosemicarbazide Complexes and Their Deutero Isotopome. (n.d.). ConnectSci. Retrieved from [Link]
Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(6), 3099. Retrieved from [Link]
14.3: Qualitative and Characterization Applications. (2022, September 28). Chemistry LibreTexts. Retrieved from [Link]
Complexometric Titrations. (n.d.). Retrieved from [Link]
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2021). Molecules, 26(11), 3183. Retrieved from [Link]
The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application. (2024). Journal of Materials in Life Sciences, 2(2), 1-10. Retrieved from [Link]
Complexation Titration. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. (2024). Scientific Reports, 14(1), 24905. Retrieved from [Link]
Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino). (2019). Sensors, 19(24), 5521. Retrieved from [Link]
Isolation/Modification/Labeling. (n.d.). Interchim. Retrieved from [Link]
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). Inorganics, 11(10), 390. Retrieved from [Link]
Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). (2022). Egyptian Journal of Chemistry, 65(13), 59-69. Retrieved from [Link]
Synthesis of acetylthiosemicarbazide 7, 1,2-Bis(carbothioamide) 9 and azomethine 10 derivatives. (n.d.). ResearchGate. Retrieved from [Link]
UV-Vis absorption spectrum for the titration of SB ligand with Cu(II). (n.d.). ResearchGate. Retrieved from [Link]
7.2: UV/Vis and IR Spectroscopy. (2024, August 31). Chemistry LibreTexts. Retrieved from [Link]
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2016). Malaysian Journal of Analytical Sciences, 20(5), 1226-1233. Retrieved from [Link]
Synthesis of new thiourea derivatives and metal complexes. (2022). Journal of Molecular Structure, 1265, 133423. Retrieved from [Link]
Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). (2022). Egyptian Journal of Chemistry, 65(13). Retrieved from [Link]
N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (2021). Karbala International Journal of Modern Science, 7(1), 1-10. Retrieved from [Link]
Heterocyclization of Acylthiosemicarbazides. (2011). Journal of Heterocyclic Chemistry, 49(1), 1-23. Retrieved from [Link]
N-(CARBAMOTHIOYLAMINO)ACETAMIDE | CAS 2302-88-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
Mastering the Synthesis of Bio-active Metal Complexes with N-(carbamothioylamino)acetamide Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutic agents, the synthesis and exploration of metal complexes with versatile organic ligands have emerged as a highly promisin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the synthesis and exploration of metal complexes with versatile organic ligands have emerged as a highly promising frontier. This guide provides a comprehensive technical overview and detailed protocols for the preparation of metal complexes with N-(carbamothioylamino)acetamide hydrate. This ligand, a derivative of thiourea, offers a rich coordination chemistry, enabling the formation of stable complexes with a wide array of transition metals. These complexes are of significant interest due to their potential applications in drug development, particularly as antimicrobial and anticancer agents.[1][2]
This document, designed for both seasoned researchers and those new to the field, will delve into the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and outline the critical characterization techniques necessary for verifying the successful synthesis and purity of these compounds.
I. The Ligand: N-(carbamothioylamino)acetamide – A Versatile Building Block
N-(carbamothioylamino)acetamide, also known as N-acetylthiourea, is a key player in the formation of the target metal complexes. Its structure, featuring both sulfur and nitrogen donor atoms, allows it to act as a flexible ligand, coordinating to metal centers in various modes.[3][4] Understanding the synthesis of this ligand is the foundational step in our journey.
Protocol 1: Synthesis of N-(carbamothioylamino)acetamide
This protocol is adapted from established methods for the synthesis of N-acylthioureas, which typically involve the reaction of an acid chloride with a thiocyanate salt to form an acyl isothiocyanate in situ, followed by the addition of an amine or, in this case, ammonia.[5][6]
Materials:
Acetyl chloride
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
Ammonia solution (aqueous)
Acetone (anhydrous)
Deionized water
Standard laboratory glassware
Magnetic stirrer with heating plate
Rotary evaporator
Procedure:
Formation of Acetyl Isothiocyanate (in situ):
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
Cool the solution in an ice bath (0-5 °C).
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. A white precipitate of potassium chloride will form.
Reaction with Ammonia:
Without isolating the acetyl isothiocyanate, cool the reaction mixture again in an ice bath.
Slowly add a concentrated aqueous solution of ammonia (1.2 equivalents) dropwise.
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
Isolation and Purification:
Remove the solvent (acetone) under reduced pressure using a rotary evaporator.
To the resulting residue, add cold deionized water to precipitate the crude product.
Filter the white solid, wash it with a small amount of cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure N-(carbamothioylamino)acetamide.
Dry the purified product in a desiccator.
Causality and Insights: The in-situ formation of acetyl isothiocyanate is a critical step, as this intermediate is highly reactive towards nucleophiles like ammonia.[5] The use of anhydrous acetone is crucial to prevent the premature hydrolysis of acetyl chloride and the isothiocyanate intermediate. The dropwise addition at low temperatures helps to control the exothermic nature of the reactions.
II. Synthesis of Metal Complexes: A Gateway to Bio-activity
The coordination of N-(carbamothioylamino)acetamide to metal ions can significantly enhance its biological activity.[7] This section provides a general protocol for the synthesis of metal complexes with this ligand, which can be adapted for various transition metals.
Protocol 2: General Synthesis of Metal(II) Complexes with N-(carbamothioylamino)acetamide
This protocol describes the synthesis of M(II) complexes where M = Cu(II), Ni(II), or Zn(II). The ligand is expected to act as a bidentate ligand, coordinating through the sulfur and one of the nitrogen atoms.[3][4]
Materials:
N-(carbamothioylamino)acetamide (ligand)
Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
Ethanol or Methanol
Deionized water
Triethylamine (optional, as a base)
Procedure:
Ligand Solution: Dissolve N-(carbamothioylamino)acetamide (2.0 equivalents) in a minimal amount of hot ethanol or methanol.
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in ethanol or a mixture of ethanol and water.
Complexation:
Slowly add the hot ligand solution to the stirred metal salt solution.
A change in color and/or the formation of a precipitate is typically observed.
The reaction mixture is then refluxed for 2-4 hours to ensure complete complexation.
If the ligand is expected to deprotonate upon coordination, a few drops of triethylamine can be added to the reaction mixture to facilitate this process.
Isolation and Purification:
After reflux, cool the reaction mixture to room temperature.
Collect the precipitated complex by filtration.
Wash the solid with small portions of cold ethanol and then with diethyl ether.
Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C).
Workflow for Synthesis of Metal Complexes:
Caption: Workflow for the synthesis of metal complexes.
III. Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
A. Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=S, C=O, and N-H bonds are expected. A decrease in the ν(C=S) stretching frequency and changes in the ν(N-H) region are indicative of coordination through the sulfur and nitrogen atoms, respectively.[3][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). The disappearance or significant shift of the N-H proton signals upon complexation provides evidence of coordination.[9]
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes. The appearance of d-d transitions in the visible region for transition metal complexes is a key indicator of their formation.[8]
B. Analytical Techniques
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds, which is crucial for verifying their empirical formula.
Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) helps to determine whether the complexes are electrolytic or non-electrolytic in nature.[8]
Magnetic Susceptibility Measurements: This measurement helps in determining the magnetic moment of the paramagnetic complexes (e.g., Cu(II), Ni(II)), which provides insights into their geometry and the number of unpaired electrons.[8]
Table 1: Expected Analytical and Spectroscopic Data for N-(carbamothioylamino)acetamide and its Metal Complexes
Compound
Technique
Expected Key Observations
N-(carbamothioylamino)acetamide (Ligand)
FT-IR (cm⁻¹)
ν(N-H) ~3400-3200, ν(C=O) ~1680, ν(C=S) ~850
¹H NMR (ppm, DMSO-d₆)
Signals for NH₂, CH₃, and NH protons.
¹³C NMR (ppm, DMSO-d₆)
Signals for C=S, C=O, and CH₃ carbons.
[M(L)₂]Cl₂ (M = Cu(II), Ni(II), Zn(II))
FT-IR (cm⁻¹)
Shift in ν(N-H), ν(C=O), and ν(C=S) bands compared to the free ligand. Appearance of new bands for M-N and M-S vibrations.
UV-Vis (nm)
Ligand-to-metal charge transfer (LMCT) bands and d-d transition bands for Cu(II) and Ni(II) complexes.
Molar Conductance
Values consistent with a 1:2 electrolyte for complexes of the type [M(L)₂]Cl₂.
Magnetic Susceptibility
Magnetic moments corresponding to one unpaired electron for Cu(II) and two unpaired electrons for octahedral Ni(II) complexes.
IV. Applications in Drug Development: A Promising Outlook
Metal complexes of thiourea derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
A. Antimicrobial Activity
The coordination of metal ions to thiourea-based ligands often leads to enhanced antimicrobial activity compared to the free ligand.[10] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms.
B. Anticancer Activity
Numerous studies have reported the potent anticancer activity of metal complexes with thiourea derivatives.[7][11] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of key enzymes, and interaction with DNA. The choice of the metal and the substituents on the ligand can significantly influence the cytotoxicity and selectivity of the complexes.[7]
Logical Relationship of Synthesis to Application:
Caption: Pathway from synthesis to potential drug candidate.
V. Conclusion and Future Directions
The preparation of metal complexes with N-(carbamothioylamino)acetamide hydrate offers a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these promising compounds. Future research in this area should focus on expanding the library of metal complexes with this ligand, exploring a wider range of metal ions, and conducting comprehensive in-vitro and in-vivo biological evaluations to elucidate their mechanisms of action and therapeutic potential. The structure-activity relationship studies will be crucial in designing more potent and selective drug candidates.
VI. References
Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry, 158, 108319.
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics (Basel), 12(5), 807.
Synthesis, Characterization And Antitumor Activity Of Copper(II) Complexes, [CuL2] [HL1-3=N,N-Diethyl-N'-(R-Benzoyl)Thiourea (R=H, o-Cl and p-NO2)]. PMC.
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 30(20), 4567.
Synthesis and Study of Coordination Compounds of Copper (Ii) with N-Acetylthiourea. Central Asian Journal of Medical and Natural Science, 6(1), 1-10.
Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. PubMed.
Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Arkivoc, 2002(5), 127-140.
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phen. Molecules, 27(24), 8829.
N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. PMC.
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7189.
Synthesis and Characterization of Copper Complexes with the N-(2,6-Diisopropylphenyl)-N'-Acylthiourea Ligands. Inorganica Chimica Acta, 562, 121899.
Article - Synthesis and Spectroscopic Studies of new ligand N-((4-(phenylamino)phenyl)carbamothioyl)acetamide with some Divalent Metal Ion Complexes. Digital Repository.
Experimental and Theoretical DFT Study of Cu(I)/N,N-Disubstituted-N′-acylthioureato Anticancer Complexes: Actin Cytoskeleton and Induction of Death by Apoptosis in Triple-Negative Breast Tumor Cells. Inorganic Chemistry, 61(1), 389-403.
Synthesis and Spectro Scopic Study of Some Metal Transition Amino Organic Compounds with N-(2-OXO-1,2-Dihydropyrimidin-4-Ylcarbamothioyl) Acetamide (DPA). Iraqi Journal of Science, 59(1A), 231-239.
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ResearchGate.
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI.
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed.
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing.
SYNTHESIS AND SPECTROSCOPIC STUDY OF N- (METHYLCARBAMOTHIOYL) ACETAMIDE WITH THEIR METAL COMPLEXES. Connect Journals.
N,N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. PubMed.
Heavy metal complexation by N-acyl(thio)urea-functionalized cavitands: Synthesis, extraction and potentiometric studies. ResearchGate.
N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions (RSC Publishing).
Synthesis of new thiourea derivatives and metal complexes. KSU BAP.
Thiourea derivatives and their nickel(II) and platinum(II) complexes: antifungal activity. Journal of Inorganic Biochemistry, 89(1-2), 1-10.
N , N ′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. ResearchGate.
N-ACETYLTHIOUREA | 591-08-2. ChemicalBook.
Article - Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). Digital Repository.
X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Journal of Molecular Structure, 1315, 138332.
Antitumor and Antibacterial Activity of Ni(II), Cu(II), Ag(I), and Hg(II) Complexes with Ligand Derived from Thiosemicarbazones: Characterization and Theoretical Studies. MDPI.
First Row Transition Metal Complexes Derived from N, N ʹ -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review. ResearchGate.
N-(2-Nitrophenylcarbamothioyl)acetamide. PMC.
Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers.
Article - Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). Digital Repository.
N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science.
Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo (-N=N-) and azomethine. Chemical Review and Letters.
Synthesis and characterization of Ni(II) complexes with N,N′-disubstituted phenyl thiourea derivatives. ResearchGate.
An In-depth Technical Guide to N-(Mercaptomethyl)acetamide: Chemical Structure and Synthesis. Benchchem.
“Studies On Inner Transition Metal Complexes With (N''-[(1E)-2-Imino-1, 2- Diphenylethylidene]Thiocarbohydrazide”. IJCRT.org.
N-(Aminoiminomethyl)acetamide. PubChem.
Acetamide. SpectraBase.
1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C... ResearchGate.
FTIR spectra of ligand L, complexes 1 and 2. ResearchGate.
Acetamide (YMDB01563). Yeast Metabolome Database.
a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate.
spectrophotometric determination of metals using N-(carbamothioylamino)acetamide
Application Note: Spectrophotometric Determination of Transition Metals using N-(carbamothioylamino)acetamide (N-CAA) Executive Summary This technical guide details the protocol for the spectrophotometric determination o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Spectrophotometric Determination of Transition Metals using N-(carbamothioylamino)acetamide (N-CAA)
Executive Summary
This technical guide details the protocol for the spectrophotometric determination of transition metals using N-(carbamothioylamino)acetamide (N-CAA) and its structurally related acylthiourea derivatives.
N-CAA represents a class of S,N,O-donor ligands (acylthioureas/thiosemicarbazides) that exhibit high affinity for soft and borderline Lewis acids, particularly Cu(II) and Co(II). The method relies on the formation of stable, colored chelate complexes in aqueous-alcoholic media, allowing for sensitive quantitative analysis without the need for expensive atomic absorption instrumentation.
Key Advantages:
High Selectivity: The "hard" oxygen and "soft" sulfur donors allow pH-modulated selectivity between metals.
Cost-Efficiency: Replaces ICP-OES/AAS for routine screening in pharmaceutical and environmental samples.
Rapid Kinetics: Complexation is instantaneous (< 5 min) at room temperature.
Chemical Basis & Mechanism
The Ligand System
The N-CAA molecule functions as a chelating agent through keto-enol and thione-thiol tautomerism. In solution, it exists in equilibrium, but metal coordination typically stabilizes the thiol (enothiol) form, facilitating deprotonation and coordination via the Sulfur and Oxygen atoms.
Ligand: N-(carbamothioylamino)acetamide
Functional Pharmacophore:
(Acylthiourea moiety)
Binding Mode: Typically bidentate (O, S) or tridentate (O, N, S) depending on the specific metal geometry (octahedral vs. square planar).
Reaction Pathway Visualization
The following diagram illustrates the tautomerization and subsequent metal chelation mechanism.
Figure 1: Mechanism of action showing the activation of N-CAA from thione to thiol form and subsequent metal chelation.
Experimental Protocols
Reagents and Equipment
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm quartz cells.
Ligand Solution (0.01 M): Dissolve 0.131 g of N-(carbamothioylamino)acetamide in 100 mL of absolute ethanol. Note: If solubility is low, use Dimethylformamide (DMF).
Buffer Solutions:
pH 4-6 (Acetate Buffer): For Copper determination.[1][2][3]
pH 8-9 (Borate/Ammonia Buffer): For Cobalt/Nickel determination.[1][3][4]
Standard Metal Solutions (1000 ppm): Prepared from nitrate or chloride salts (e.g.,
).
General Workflow (Standard Operating Procedure)
Blank Preparation: Mix 1.0 mL Ligand Solution + 2.0 mL Buffer + 7.0 mL distilled water.
Sample Preparation:
Aliquot 1.0 mL of sample solution containing metal ions (1–50 µg range).
Add 2.0 mL of appropriate Buffer (see Selectivity Table below).
Add 1.5 mL of N-CAA Ligand Solution .
Allow to stand for 5 minutes for color development.
Dilute to 10.0 mL mark with distilled water (or ethanol if precipitation occurs).
Measurement: Scan the spectrum (300–800 nm) against the Reagent Blank to determine
= Molar absorptivity (determined experimentally via calibration curve)
= Path length (1 cm)
= Concentration (mol/L)
Interference Management
The N-CAA ligand is selective, but "soft" metals can interfere. Use the following masking agents:
Fe(III) Interference: Mask with Sodium Fluoride (NaF) or Tartrate .
Zn(II) Interference: Generally does not interfere at pH < 6.
Ag(I) / Hg(II): Serious interference due to high affinity for Sulfur. Pre-extraction with dithizone may be required if these are present.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for establishing the spectrophotometric method.[5]
References
Ghani, H. A., & Sarhan, B. M. (2020). Synthesis and Spectroscopic Study of N-(methylcarbamothioyl)acetamide with their Metal Complexes.[8] Biochem. Cell.[8] Arch., 20(1), 2309-2316.[8] Link[8]
Reddy, K. V., et al. (2011). Spectrophotometric Determination of Copper(II) in Biological Samples by Using 2-Acetylfuran Thiosemicarbazone. Asian Journal of Chemistry, 23(10), 4425-4429.[2] Link
Sajid, M., et al. (2017). Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide]. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(2). Link
ChemScene. N-(Carbamothioylamino)acetamide hydrate (CAS 2379945-91-0). Product Information. Link
Hasan, M. M. (2005). Metal-Ligand Chelate Complex in Aqueous Medium Using UV-Vis Spectrophotometric Method.[9] BUET Institutional Repository. Link
Introduction: The Versatility of N-(carbamothioylamino)acetamide as a Heterocyclic Precursor
An Application Guide for the Synthesis of Heterocyclic Scaffolds from N-(carbamothioylamino)acetamide N-(carbamothioylamino)acetamide, also known as N-acetylthiosemicarbazide, is a highly versatile and readily accessible...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Heterocyclic Scaffolds from N-(carbamothioylamino)acetamide
N-(carbamothioylamino)acetamide, also known as N-acetylthiosemicarbazide, is a highly versatile and readily accessible starting material in heterocyclic chemistry. Its unique molecular architecture, featuring a reactive thiosemicarbazide core appended to an acetamide group, provides multiple nucleophilic and electrophilic sites. This arrangement makes it an ideal synthon for constructing a variety of five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry and drug development.[1][2]
This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of two key classes of heterocycles—1,3,4-thiadiazoles and 1,2,4-triazoles—starting from N-(carbamothioylamino)acetamide. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and explain the causality behind the selection of reagents and reaction conditions to ensure reproducibility and high yields.
Part 1: Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from N-acylthiosemicarbazides is a cornerstone reaction in heterocyclic synthesis. The most common and efficient method involves an intramolecular cyclodehydration reaction, typically promoted by a strong acid or dehydrating agent.[1]
Principle and Mechanism: Acid-Catalyzed Cyclodehydration
The conversion of N-(carbamothioylamino)acetamide to a 1,3,4-thiadiazole ring is achieved through an acid-catalyzed intramolecular cyclization followed by dehydration. Polyphosphoric acid (PPA) is an exemplary reagent for this transformation, as it serves as both a non-oxidizing strong acid catalyst and a powerful dehydrating agent, effectively driving the reaction to completion.[3][4]
The mechanism proceeds as follows:
Protonation: The carbonyl oxygen of the acetamide group is protonated by the acid, which significantly increases the electrophilicity of the carbonyl carbon.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a five-membered ring intermediate.
Dehydration: A series of proton transfers facilitates the elimination of a water molecule from the intermediate, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Figure 1: Acid-catalyzed synthesis of a 1,3,4-thiadiazole.
Application Protocol: Synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide
This protocol details the intramolecular cyclization of N-(carbamothioylamino)acetamide. The resulting product retains the acetyl group on the amino function, yielding an N-acylated aminothiadiazole.
Materials:
N-(carbamothioylamino)acetamide (1.33 g, 10 mmol)
Polyphosphoric Acid (PPA) (~15 g)
Ice-cold water
Ammonium hydroxide solution (concentrated) or 10% Sodium Carbonate solution
Ethanol for recrystallization
Magnetic stirrer with heating, reaction flask, beaker, Buchner funnel
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place N-(carbamothioylamino)acetamide (10 mmol).
Reagent Addition: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will be viscous.
Heating: Heat the mixture with efficient stirring in a preheated oil bath at 100-110°C.[3] The viscosity will decrease as the mixture heats up. Monitor the reaction by TLC (e.g., using Ethyl Acetate:Hexane 1:1) until the starting material is consumed (typically 1-2 hours).
Quenching: Allow the reaction mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the viscous mixture into a beaker containing ~100 mL of vigorously stirred ice-cold water. Caution: This is an exothermic process.
Neutralization: The product will precipitate from the acidic solution. Slowly neutralize the aqueous mixture by adding concentrated ammonium hydroxide or 10% sodium carbonate solution until the pH is approximately 7-8.[5] This step is crucial to deprotonate the product and ensure its complete precipitation.
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
Purification: Dry the crude product in an oven at 60°C. Recrystallize the solid from ethanol to obtain the pure N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a crystalline solid.
Data Summary: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
The general strategy of reacting a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent is broadly applicable. The table below summarizes representative transformations.[4]
The N-acylthiosemicarbazide scaffold can also undergo an alternative cyclization pathway under basic conditions to yield 1,2,4-triazole-3-thiones (or their thiol tautomers). This reaction offers a regioselective route to a different class of valuable heterocyclic compounds.[2][6]
Principle and Mechanism: Base-Catalyzed Cyclization
In the presence of a base (e.g., NaOH, NH₃), the most acidic proton, typically on the N2 nitrogen (adjacent to the acetyl group), is abstracted. The resulting anion then undergoes intramolecular cyclization.
The mechanism proceeds as follows:
Deprotonation: The base removes a proton from one of the nitrogen atoms, creating a nucleophilic anion. The N2 nitrogen is often favored due to the electron-withdrawing effect of the adjacent acetyl group.
Intramolecular Nucleophilic Attack: The anionic nitrogen attacks the electrophilic carbonyl carbon of the acetyl group. This forms a five-membered tetrahedral intermediate.
Dehydration & Tautomerization: The intermediate eliminates a molecule of water. The resulting product, a 1,2,4-triazole-3-thione, exists in tautomeric equilibrium with its thiol form. The thione form is often predominant in the solid state.[7]
Figure 2: Base-catalyzed synthesis of a 1,2,4-triazole-3-thione.
Application Protocol: Synthesis of 5-Methyl-4H-1,2,4-triazole-3-thiol
This protocol describes the base-catalyzed cyclization of N-(carbamothioylamino)acetamide to afford the corresponding triazole-thione.
Hydrochloric acid (HCl) solution (concentrated or 2N)
Ethanol for recrystallization
Reflux condenser, heating mantle, reaction flask, beaker, pH paper
Procedure:
Reaction Setup: Dissolve N-(carbamothioylamino)acetamide (10 mmol) in approximately 20 mL of 2M aqueous sodium hydroxide solution in a round-bottom flask equipped with a reflux condenser.
Heating: Heat the solution to reflux using a heating mantle. The cyclization reaction typically completes within 2-4 hours. Monitor the reaction progress by TLC.
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature in an ice bath.
Precipitation: Carefully acidify the cold reaction mixture by adding hydrochloric acid dropwise while stirring until the solution reaches a pH of approximately 5-6. The product will precipitate out of the solution as a white or off-white solid.
Isolation: Collect the precipitate by vacuum filtration, and wash the solid with plenty of cold water to remove any residual salt.
Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Summary: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This base-catalyzed cyclization is a general method for converting various N-acylthiosemicarbazides into triazole-thiones.[6][7]
Reagent Handling: Work in a well-ventilated fume hood. Concentrated acids (PPA, HCl), bases (NaOH), and phosphorus oxychloride are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring reaction progress to determine the point of completion and avoid the formation of byproducts from prolonged reaction times or excessive heat.
Characterization: The structures of the synthesized compounds should be confirmed using standard analytical techniques such as FT-IR (disappearance of C=O stretch from starting material, appearance of C=N), ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Conclusion
N-(carbamothioylamino)acetamide is a powerful and economical building block for heterocyclic synthesis. By carefully selecting the reaction conditions—acidic versus basic—chemists can selectively and efficiently synthesize either 1,3,4-thiadiazoles or 1,2,4-triazoles. The protocols and mechanistic insights provided in this guide offer a reliable foundation for researchers to produce these important heterocyclic scaffolds for applications in drug discovery and materials science.
References
Hassan, A., El-Sheref, E. M., & Abou-Zied, A. H. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry, 49(1), 38-54. [Link]
Mravljak, J., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 549-564. [Link]
Oni, C. E., et al. (2014). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 62(5), 978-988. [Link]
Kumar, D., & Kumar, N. (2024). Recent Advances in the Multicomponent Synthesis of Heterocycles using Thiosemicarbazide. ChemRxiv. [Link]
Krasnikov, V. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8000. [Link]
Abdel-Wahab, B. F., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of the Chinese Chemical Society, 67(10), 1836-1845. [Link]
Hein, D. W. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S.
Küçükgüzel, Ş. G., et al. (2010). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. Marmara Pharmaceutical Journal, 14(1), 39-45. [Link]
Çakmak, M., & Gelir, A. (2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Rafidain Journal of Science, 19(2), 1-10. [Link]
Singh, S., & Singh, D. (2014). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. ResearchGate. [Link]
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
Li, Y. (2016).
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
Krasnikov, V. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
Application Notes and Protocols for the Cyclization of N-(carbamothioylamino)acetamide Hydrate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Thiosemicarbazide Building Block N-(carbamothioylamino)acetamide, also known as 2-acetylhydrazine-1-carbothioamide, is a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Thiosemicarbazide Building Block
N-(carbamothioylamino)acetamide, also known as 2-acetylhydrazine-1-carbothioamide, is a derivative of thiosemicarbazide.[1][2] In its hydrated form, this molecule serves as a highly versatile and accessible starting material for the synthesis of a diverse array of five-membered heterocycles. The strategic arrangement of its nucleophilic nitrogen and sulfur atoms, combined with the electrophilic carbonyl carbon of the acetyl group, makes it an ideal precursor for intramolecular cyclization reactions.
The resulting heterocyclic scaffolds, particularly 1,3,4-thiadiazoles and 1,2,4-triazoles, are of significant interest in medicinal chemistry and drug development. These ring systems are considered "privileged structures" due to their prevalence in biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This guide provides detailed protocols and the underlying chemical principles for directing the cyclization of N-(carbamothioylamino)acetamide hydrate towards these two valuable heterocyclic families.
Core Chemical Principles
The reactivity of N-(carbamothioylamino)acetamide is dominated by the nucleophilicity of the terminal amino group (N4), the hydrazinic nitrogen (N2), and the sulfur atom. The choice of reaction conditions, specifically the pH, dictates which atoms participate in the key bond-forming steps, thereby controlling the final heterocyclic product.
Acidic Conditions: Favor dehydration and cyclization involving the sulfur atom, leading to 1,3,4-thiadiazoles.
Alkaline Conditions: Promote tautomerization and cyclization involving the hydrazinic nitrogen, yielding 1,2,4-triazole-3-thiones.
Application Note 1: Acid-Catalyzed Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
This protocol details the conversion of N-(carbamothioylamino)acetamide to 2-amino-5-methyl-1,3,4-thiadiazole through an intramolecular cyclization and dehydration reaction, typically facilitated by a strong acid.
Principle and Mechanism
Under strong acidic conditions (e.g., concentrated H₂SO₄, H₃PO₄, or PPA), the acetyl carbonyl group is protonated, increasing its electrophilicity. The lone pair of electrons on the sulfur atom then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to form the stable, aromatic 1,3,4-thiadiazole ring.[3][4] This process is a classic example of a cyclodehydration reaction.[5]
The proposed mechanism begins with a nucleophilic attack from the sulfur atom on the carbonyl carbon, followed by dehydration to form the heterocyclic ring.[3]
Visualizing the Pathway: Acid-Catalyzed Thiadiazole Formation
Application Notes and Protocols for Solvent Selection in Reactions Involving N-(carbamothioylamino)acetamide Hydrate
Introduction: The Critical Role of the Reaction Environment N-(carbamothioylamino)acetamide hydrate, also known as 1-acetylthiosemicarbazide hydrate, is a versatile building block in synthetic chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Reaction Environment
N-(carbamothioylamino)acetamide hydrate, also known as 1-acetylthiosemicarbazide hydrate, is a versatile building block in synthetic chemistry, particularly for the construction of various heterocyclic scaffolds of significant interest in medicinal and materials science.[1][2] Its unique molecular architecture, featuring a reactive thiourea moiety, a hydrazide linkage, and an acetamide group, allows for a diverse range of chemical transformations. The success of these reactions, however, is profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants but also influences reaction rates, pathways, and the stability of intermediates and products. This guide provides a comprehensive overview of solvent selection strategies for reactions involving N-(carbamothioylamino)acetamide hydrate, offering detailed protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.
Physicochemical Properties and Solubility Profile
A fundamental understanding of the physicochemical properties of N-(carbamothioylamino)acetamide hydrate is paramount for rational solvent selection. The presence of multiple polar functional groups capable of hydrogen bonding suggests a preference for polar solvents. While specific quantitative solubility data for the hydrate form is not extensively documented, a qualitative solubility profile can be inferred from the behavior of its constituent substructures, acetamide and thiosemicarbazide. Acetamide is highly soluble in water and other polar solvents like ethanol and chloroform.[3][4][5][6][7] Thiosemicarbazide is also soluble in water and alcohol.[8] This suggests that N-(carbamothioylamino)acetamide hydrate will exhibit good solubility in a range of polar protic and aprotic solvents.
Table 1: Inferred Solubility of N-(carbamothioylamino)acetamide Hydrate in Common Laboratory Solvents
Solvent
Type
Inferred Solubility
Rationale & Comments
Water
Polar Protic
Soluble
The presence of multiple hydrogen bond donors and acceptors, along with the hydrate form, suggests good water solubility. However, for some derivatives, solubility can be limited.[9][10]
Methanol (MeOH)
Polar Protic
Soluble
Frequently used for reactions of thiosemicarbazide derivatives, indicating good solubility.[10]
Ethanol (EtOH)
Polar Protic
Soluble
A common solvent for recrystallization and reactions of thiosemicarbazides, suggesting good solubility.[11]
Dimethylformamide (DMF)
Polar Aprotic
Soluble
A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[9][12]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
Another highly polar aprotic solvent, often used to dissolve thiosemicarbazide derivatives.[9][10][11]
Acetone
Polar Aprotic
Soluble
Used in the synthesis of related N-carbamothioylacetamide derivatives, indicating sufficient solubility for reaction.[13]
Dichloromethane (DCM)
Nonpolar
Sparingly Soluble to Insoluble
The high polarity of the solute suggests limited solubility in nonpolar solvents.
Toluene
Nonpolar
Insoluble
Unlikely to be an effective solvent due to the significant polarity mismatch.
Diethyl Ether
Nonpolar
Insoluble
Similar to other nonpolar solvents, poor solubility is expected.[3][4]
Note on the Water of Hydration: The presence of water of hydration (CAS 2379945-91-0)[2] can influence solubility and reactivity. In reactions sensitive to water, the use of the anhydrous form (CAS 2302-88-7)[1] or azeotropic removal of water may be necessary. Conversely, in some cases, the water of hydration may participate in the reaction or influence crystal packing.
Solvent Selection for Key Reaction Classes
The optimal solvent for a given reaction depends on the specific transformation being performed. Below are detailed considerations and protocols for common reaction types involving N-(carbamothioylamino)acetamide hydrate.
Condensation Reactions with Carbonyl Compounds
Condensation of N-(carbamothioylamino)acetamide hydrate with aldehydes and ketones is a common method to form thiosemicarbazone derivatives. These reactions typically proceed via nucleophilic addition of the terminal amino group to the carbonyl carbon, followed by dehydration.
Causality of Solvent Choice:
Polar Protic Solvents (e.g., Ethanol, Methanol): These are often the solvents of choice as they readily dissolve the starting materials and can facilitate proton transfer during the reaction. The slightly acidic nature of alcohols can catalyze the dehydration step.
Aprotic Polar Solvents (e.g., DMF, DMSO): These can be used when higher temperatures are required to drive the reaction to completion.
Acidic Catalysts: In some cases, a catalytic amount of acid (e.g., glacial acetic acid) is added to accelerate the reaction, particularly the dehydration step.
Protocol 1: Synthesis of a Thiosemicarbazone Derivative in Ethanol
Objective: To synthesize a thiosemicarbazone by reacting N-(carbamothioylamino)acetamide hydrate with an aromatic aldehyde.
Dissolve N-(carbamothioylamino)acetamide hydrate in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a reflux condenser.
Add the substituted aromatic aldehyde to the solution.
Add a few drops of glacial acetic acid to the reaction mixture.
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Cyclization Reactions for Heterocycle Synthesis
N-(carbamothioylamino)acetamide hydrate is a valuable precursor for the synthesis of five- and six-membered heterocyclic rings, such as thiazoles, thiadiazoles, and triazines. The choice of solvent is critical in directing the cyclization pathway and preventing side reactions.
2.1 Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone.[14][15] N-(carbamothioylamino)acetamide hydrate can serve as the thioamide component.
Causality of Solvent Choice:
Polar Solvents (e.g., Ethanol, Acetone): These solvents are suitable for dissolving both reactants and facilitating the nucleophilic attack of the sulfur on the α-haloketone. Ethanol is a common choice, often used at reflux temperatures. Acetone has also been successfully employed in related syntheses.[13]
Protocol 2: Hantzsch Thiazole Synthesis in Ethanol
Objective: To synthesize a 2-aminothiazole derivative.
In a round-bottom flask fitted with a reflux condenser, dissolve N-(carbamothioylamino)acetamide hydrate in ethanol.
Add the α-haloketone to the solution.
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature.
The product, often a hydrohalide salt, may precipitate. If so, collect it by filtration.
If the product remains in solution, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent like ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
2.2 Synthesis of 1,3,4-Thiadiazoles
Cyclization of thiosemicarbazide derivatives can lead to the formation of 1,3,4-thiadiazoles, often promoted by acidic or dehydrating agents.
Causality of Solvent Choice:
Strong Acids (e.g., Concentrated Sulfuric Acid): In some protocols, the acid acts as both the catalyst and the solvent. This is a harsh condition and should be used with caution.
High-Boiling Point Polar Aprotic Solvents (e.g., DMF, DMSO): These can be used with a dehydrating agent or catalyst at elevated temperatures.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often using polar solvents like methanol or acetone.[4]
Protocol 3: Microwave-Assisted Synthesis of a 1,3,4-Thiadiazole Derivative
Objective: To synthesize a 2-amino-1,3,4-thiadiazole derivative from N-(carbamothioylamino)acetamide hydrate and a carboxylic acid derivative.
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (catalytic to stoichiometric amount)
Methanol or Acetone
Procedure:
In a microwave-safe reaction vessel, combine N-(carbamothioylamino)acetamide hydrate and the carboxylic acid in methanol or acetone.[4]
Carefully add the cyclizing agent (e.g., a few drops of concentrated H₂SO₄).
Seal the vessel and place it in a microwave reactor.
Heat the mixture under microwave irradiation at a set temperature and time (e.g., 100-150 °C for 15-30 minutes).[4]
After the reaction is complete, cool the vessel to room temperature.
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
Collect the precipitated product by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent like ethanol.
2.3 Synthesis of 1,2,4-Triazines
N-(carbamothioylamino)acetamide hydrate can be a precursor for 1,2,4-triazine derivatives through cyclization reactions, often involving a base.
Causality of Solvent Choice:
Polar Protic Solvents (e.g., Ethanol): These solvents are suitable for dissolving the starting material and the base.
Aqueous Base (e.g., NaOH solution): A basic medium is typically required to promote the intramolecular cyclization.
Protocol 4: Base-Catalyzed Cyclization to a 1,2,4-Triazine Derivative
Objective: To synthesize a 1,2,4-triazine derivative.
Materials:
A suitable precursor derived from N-(carbamothioylamino)acetamide hydrate (e.g., N-acetyl-2-(2-carbamothioylhydrazinyl)acetamide) (1 equivalent)
Ethanol
Aqueous sodium hydroxide (e.g., 5% solution)
Procedure:
Dissolve the precursor in ethanol in a round-bottom flask.[3]
Add a few drops of 5% aqueous sodium hydroxide solution.[3]
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
The product may precipitate upon neutralization. Collect the solid by filtration.
If no precipitate forms, remove the ethanol under reduced pressure and extract the product with an appropriate organic solvent.
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Purify by recrystallization.
Visualization of Workflows
General Solvent Selection Workflow
Caption: A decision-making workflow for solvent selection.
Experimental Workflow for Heterocycle Synthesis
Caption: A generalized experimental workflow.
Conclusion and Future Outlook
The judicious selection of a solvent system is a critical parameter for the successful execution of chemical reactions involving N-(carbamothioylamino)acetamide hydrate. This guide has provided a framework for rational solvent choice based on the physicochemical properties of the molecule and the requirements of different reaction classes. The detailed protocols offer practical starting points for laboratory synthesis. Future research in this area could focus on developing a quantitative solubility database for this compound in a wider range of solvents and exploring greener, more sustainable solvent alternatives. As the importance of N-(carbamothioylamino)acetamide hydrate as a synthetic building block continues to grow, a deeper understanding of its behavior in various reaction media will be essential for unlocking its full potential in the development of novel chemical entities.
References
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. International Journal of Innovative Science and Research Technology. [Link]
Kane, S.R. et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47. [Link]
PubChem. Thiosemicarbazide. National Institutes of Health. [Link]
Singh et al. (2021). synthesis and biological evaluation of 4-phenyl thiosemicarbazide derivatives as antiinflammatory. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(13). [Link]
Google Patents. (2016). WO2016111658A1 - Synthesis of thiosemicarbazone derivatives comprising sulphonamide group with potential anticonvulsant activity.
El-Metwally, N. M. et al. (2024). Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. Scientific Reports, 14(1). [Link]
A Review on Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Journal of Chemistry. [Link]
PubChem. N-(4-carbamothioylphenyl)acetamide. National Institutes of Health. [Link]
PMC. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. National Institutes of Health. [Link]
PMC. (2005). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. National Institutes of Health. [Link]
PubMed. (2010). Investigation of reactive alpha-dicarbonyl compounds generated from the Maillard reactions of L-methionine with reducing sugars via their stable quinoxaline derivatives. National Institutes of Health. [Link]
Google Patents. (1980). US4233242A - Process for producing ketazine by reacting a ketone with ammonia and a peroxide.
Shahwar, D. et al. (2012). N-(2-Nitrophenylcarbamothioyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3323. [Link]
Citeq Biologics. (n.d.). Solubility of HDM extracts. [Link]
J. Chem. Eng. Data. (2019). 64(12), 6009-6019. [Link]
ResearchGate. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. [Link]
RWTH Publications. (2025). Synthesis of a-ketothioamides with elemental sulfur under solvent-free conditions in a mixer mill. [Link]
New Journal of Chemistry. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. RSC Publishing. [Link]
Application Note: Microwave-Assisted Divergent Synthesis of Heterocycles using N-(Carbamothioylamino)acetamide Hydrate
[1] Executive Summary This application note details the microwave-assisted utilization of N-(carbamothioylamino)acetamide hydrate (also known as 1-acetylthiosemicarbazide) as a versatile precursor for the synthesis of ni...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the microwave-assisted utilization of N-(carbamothioylamino)acetamide hydrate (also known as 1-acetylthiosemicarbazide) as a versatile precursor for the synthesis of nitrogen and sulfur-containing heterocycles.[1] While conventional thermal cyclization of this precursor requires prolonged reflux (4–12 hours) and harsh conditions, microwave irradiation (MWI) reduces reaction times to under 15 minutes while significantly improving yield and purity.
This guide provides validated protocols for the divergent synthesis of two pharmacologically critical scaffolds:
) is a bifunctional hydrazine derivative.[1] Its structure contains both a hard nucleophile (hydrazine nitrogens) and a soft nucleophile (sulfur via thione-thiol tautomerism), making it a "switchable" substrate.[1]
The Microwave Advantage
In conventional heating, the poor thermal conductivity of organic solvents leads to thermal gradients and "wall effects," often causing degradation of the thiosemicarbazide moiety. Microwave irradiation provides volumetric heating , directly coupling with the polar amide and thioamide bonds. This rapid energy transfer accelerates the rate-determining step—the nucleophilic attack on the carbonyl carbon—overcoming the activation energy barrier for cyclodehydration almost instantaneously.[1]
Mechanistic Divergence
The selectivity of the reaction is controlled by the pH of the medium, which dictates which nucleophile attacks the carbonyl carbon:
Basic Media (Pathway A): The hydrazine nitrogen is deprotonated, increasing its nucleophilicity. It attacks the carbonyl carbon to form the 1,2,4-triazole ring.[1]
Acidic Media (Pathway B): The carbonyl oxygen is protonated, making it susceptible to attack by the sulfur atom (which is more nucleophilic than nitrogen in acidic/neutral conditions due to polarizability), leading to the 1,3,4-thiadiazole ring.
Reaction Pathway Diagram
Figure 1: Divergent synthesis pathways controlled by pH under microwave irradiation.[1]
Materials and Equipment
Equipment
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.
Note: Domestic microwaves are not recommended due to lack of temperature/pressure control and uneven field distribution (hotspots).
Vessels: 10 mL or 30 mL Borosilicate glass pressure vials with Teflon/Silicone septa.
Protocol A: Synthesis of 3-Methyl-1,2,4-triazole-5-thiol (Base-Catalyzed)
This protocol utilizes the "non-thermal" microwave effect to accelerate the cyclization of the thiosemicarbazide backbone.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave pressure vial, dissolve 1.0 mmol (approx. 148 mg) of N-(carbamothioylamino)acetamide hydrate in 3 mL of 8% NaOH solution .
Sealing: Add a magnetic stir bar and seal the vial with a snap-cap or crimp cap.
Preparation: In a 10 mL microwave vial, mix 1.0 mmol of N-(carbamothioylamino)acetamide hydrate with 2 mL of Polyphosphate Ester (PPE) (Solvent-free approach) OR 1 mL conc.
.
Note: PPE is preferred as it acts as both solvent and dehydrating agent, reducing charring risks.
Sealing: Seal the vial immediately.
Microwave Parameters:
Mode: Dynamic
Temperature: 80°C
Hold Time: 7 minutes
Power: Max 50W (Low power is crucial for viscous acidic mixtures).
Irradiation: Monitor temperature closely. If using
, temperature overshoot is common; ensure the "Power Cut-off" safety is active.[1]
Purification: Filter the solid and recrystallize from ethanol/water (1:1).
Expected Result: Pale yellow/white solid, mp 210–212°C. Yield: 82–88%.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for microwave synthesis.
Results & Discussion: Efficiency Comparison
The following table summarizes the efficiency gains of using microwave irradiation compared to traditional thermal methods for N-(carbamothioylamino)acetamide cyclization.
Parameter
Conventional Heating (Oil Bath)
Microwave Irradiation (This Protocol)
Improvement Factor
Reaction Time
4 – 6 Hours
5 – 10 Minutes
30x – 40x Faster
Energy Usage
High (Continuous reflux)
Low (Targeted pulse heating)
Green Efficiency
Solvent Volume
20 – 50 mL
2 – 3 mL (or Solvent-free)
Waste Reduction
Yield (Triazole)
60 – 70%
90 – 95%
+30% Yield
Purity (Crude)
Requires Recrystallization
>95% (Often no purification needed)
Process Streamlining
Troubleshooting & Optimization
Thermal Runaway: When using ionic liquids or highly polar acids (Protocol B), the reaction mixture absorbs microwaves very efficiently. Use "Power Cycling" or set a low maximum power (50W) to prevent temperature overshoots that cause charring.[1]
Pressure Management: Evolution of
is possible if the reaction degrades. Always operate in a fume hood. If the pressure sensor spikes >250 psi, abort the run immediately.
Scale-up: Microwave synthesis is not linear.[1] To scale from 1 mmol to 10 mmol, do not simply multiply time. Maintain the temperature and allow the system to adjust power. Usually, only a 20-30% time increase is needed.[1]
References
Panda, K. C., et al. (2022).[4] "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology. [1]
Shelke, G. M., et al. (2015).[5] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett.
Karaali, N., et al. (2013).[3] "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives." South African Journal of Chemistry.
PubChem. "N-(carbamothioylamino)acetamide | Structure and Properties."[1][6]
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.
solubility issues with N-(carbamothioylamino)acetamide hydrate in ethanol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(carbamothioylamino)acetamide hydrate. This resource provides in-depth troubleshooting guide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(carbamothioylamino)acetamide hydrate. This resource provides in-depth troubleshooting guides and frequently asked questions to address solubility challenges encountered when using ethanol as a solvent. Our goal is to equip you with the scientific rationale and practical steps to overcome these issues effectively in your experiments.
Troubleshooting Guide: Solubility Issues in Ethanol
Researchers may encounter difficulties in dissolving N-(carbamothioylamino)acetamide hydrate in ethanol, ranging from partial dissolution to the formation of precipitates. This guide provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: Incomplete Dissolution at Room Temperature
Q: I am unable to fully dissolve N-(carbamothioylamino)acetamide hydrate in absolute ethanol at room temperature, even with vigorous stirring. What could be the cause and how can I resolve this?
A: Incomplete dissolution at ambient temperature is a common observation for complex organic molecules like N-(carbamothioylamino)acetamide hydrate. The underlying reasons are multifaceted, stemming from both thermodynamic and kinetic limitations.
Causality Explained:
The principle of "like dissolves like" governs solubility, where polar solutes dissolve best in polar solvents.[1] N-(carbamothioylamino)acetamide hydrate possesses multiple polar functional groups (amide, thioamide, amine) and a hydrate moiety, making it polar. Ethanol is also a polar solvent, capable of hydrogen bonding.[2] However, the dissolution process requires overcoming the crystal lattice energy of the solid. This energy, which holds the molecules together in a crystalline structure, can be substantial. At room temperature, the energy provided by the solvent-solute interactions may be insufficient to break down the crystal lattice completely, leading to limited solubility.
Step-by-Step Resolution Protocol:
Initial Observation: Confirm that solid particles remain suspended in the ethanol despite adequate mixing.
Controlled Heating: Gently warm the mixture using a water bath. Increase the temperature in increments of 5-10°C. Many thiosemicarbazide derivatives show a significant increase in solubility with temperature.[1][3][4][5]
Mechanical Agitation: Continue vigorous stirring or switch to sonication while heating. Agitation increases the interaction between the solvent and the solute particles, accelerating the rate of dissolution.[1]
Monitor for Clarity: Observe the solution for clarity at each temperature increment. Once the solution becomes clear, the compound is fully dissolved.
Cooling and Observation: Allow the solution to cool slowly to room temperature. Observe if any precipitation occurs. Rapid cooling can lead to the formation of fine precipitates or amorphous solids.
Issue 2: Precipitation Upon Cooling
Q: The compound dissolves completely in hot ethanol, but a precipitate forms as the solution cools down. How can I maintain a stable solution?
A: This phenomenon indicates that you have created a supersaturated solution at a higher temperature. As the temperature decreases, the solubility of the compound in ethanol also decreases, leading to the excess solute precipitating out of the solution.[3]
Causality Explained:
The solubility of most solids in liquids increases with temperature.[3] By heating, you increase the kinetic energy of the solvent molecules, allowing them to more effectively break the solute-solute interactions within the crystal lattice. Upon cooling, the system's energy decreases, and the solute-solvent interactions are no longer sufficient to keep all the solute molecules in solution, causing them to re-form a solid precipitate.
Step-by-Step Resolution Protocol:
Determine the Saturation Point: Re-heat the solution until the precipitate redissolves completely. Note this temperature.
Controlled Cooling: Cool the solution very slowly. A slower cooling rate can sometimes allow for the formation of a stable, supersaturated solution or larger, more easily filterable crystals if recrystallization is the goal.
Solvent System Modification: If a stable solution at a lower temperature is required, consider using a co-solvent system. The addition of a more polar co-solvent, such as a small, controlled amount of water or dimethyl sulfoxide (DMSO), can increase the overall polarity of the solvent mixture and improve the solubility of the compound.[2][6]
Caution: The addition of a co-solvent will change the properties of the final solution. This must be taken into account for your specific application.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to addressing solubility issues with N-(carbamothioylamino)acetamide hydrate in ethanol.
Technical Support Center: Purification of N-(carbamothioylamino)acetamide Hydrate
Introduction: Understanding Your Sample You are working with N-(carbamothioylamino)acetamide (also known as 1-acetyl-3-thiosemicarbazide; CAS: 2302-88-7). This molecule is a critical linear intermediate often used to syn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding Your Sample
You are working with N-(carbamothioylamino)acetamide (also known as 1-acetyl-3-thiosemicarbazide; CAS: 2302-88-7). This molecule is a critical linear intermediate often used to synthesize heterocyclic compounds like 2-amino-5-methyl-1,3,4-thiadiazole .
The Core Challenge:
The "impurity" in your sample is often the product of the next step or the starting material of the previous step. This molecule exists in a delicate equilibrium.
Hydrolysis Risk: In the presence of strong acids/bases, it reverts to thiosemicarbazide.
Cyclization Risk: Under heat and acidic conditions, it dehydrates to form the thiadiazole ring.
If you are handling the hydrate form, your primary concern is removing trapped mother liquor without triggering thermal dehydration-cyclization.
Module 1: Diagnostic Workflow
Before attempting purification, identify the state of your sample. Use this logic flow to determine the correct protocol.
Figure 1: Diagnostic logic for selecting the appropriate purification method based on impurity type.
Module 2: Troubleshooting Common Impurities
This section details the causality of impurities. Understanding the "why" allows you to prevent recurrence.
Impurity 1: 2-Amino-5-methyl-1,3,4-thiadiazole
Detection: Appears as a less polar spot (higher Rf) on TLC compared to the target linear amide.
Root Cause:Thermal Dehydration. If your synthesis involved Acetyl Chloride without sufficient cooling, or if you dried the hydrate at
Removal Strategy: The thiadiazole is significantly more soluble in ethanol than the linear amide. Use Protocol A .
Impurity 2: Thiosemicarbazide (Starting Material)
Detection: Stays at the baseline (very polar) or co-elutes with salts.
Root Cause: Incomplete acetylation or hydrolysis of the product due to high pH.
Removal Strategy: Thiosemicarbazide is soluble in water.[5] The target acetyl derivative is sparingly soluble in cold water.[5] Use Protocol B .
Impurity 3: Acetic Acid / Acetyl Chloride Trapped in Lattice
Detection: Pungent vinegar smell; acidic pH of aqueous solution.
Root Cause: Inefficient washing of the filter cake.
Removal Strategy: These catalyze degradation. They must be neutralized. Recrystallize from water to displace the acid.
Module 3: Validated Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Removing cyclized byproducts and refining crystal structure.
Solubility Data:
Solvent
Cold (20°C)
Hot (80°C)
Water
Sparingly Soluble
Soluble
Ethanol
Insoluble
Soluble
| Chloroform | Insoluble | Insoluble |
Step-by-Step:
Dissolution: Place 10g of crude hydrate in a flask. Add 50 mL of Ethanol and 50 mL of Water (1:1 ratio).
Heating: Heat gently to reflux (~80°C). Do not boil prolonged periods (risk of cyclization).
Filtration (Hot): If insoluble particles remain (dust/salts), filter rapidly through a pre-warmed funnel.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours. The linear amide crystallizes out; the thiadiazole impurity remains in the mother liquor.
Collection: Filter under vacuum. Wash with ice-cold ethanol .
Protocol B: The "Slurry Wash" (For Starting Materials)
Best for: Removing unreacted thiosemicarbazide without yield loss.
Preparation: Grind the crude solid into a fine powder to expose surface area.
Slurry: Suspend the powder in ice-cold water (10 mL per gram of solid).
Agitation: Stir vigorously for 15 minutes. Do not heat.
Filtration: Filter immediately. The unreacted thiosemicarbazide (highly water-soluble) passes through; your target compound (sparingly soluble in cold water) remains on the filter.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample smells strongly of vinegar. Is this normal?A: No. This indicates trapped Acetic Acid (a byproduct of using Acetic Anhydride) or HCl (from Acetyl Chloride).
Risk: Acid catalyzes the cyclization of your product into the thiadiazole impurity.
Fix: Recrystallize immediately from water (Protocol A) to wash out the acid.
Q2: Can I dry the hydrate in an oven at 110°C?A:Absolutely not. The melting point is ~165°C, but thermal decomposition and cyclization begin earlier.
Recommendation: Dry under high vacuum at 40-50°C . If you must use heat, do not exceed 60°C.
Q3: The melting point is lower than the literature value (165-168°C). Why?A:
Wet Sample: If it's a hydrate or wet with solvent, the MP will be depressed and broad.
Cyclization: Presence of the thiadiazole impurity (MP ~230°C, but as a mixture, it depresses the eutectic point).
Action: Dry the sample thoroughly and run a TLC. If pure, the MP should be sharp.
Q4: Why does the sample turn yellow upon storage?A: This indicates oxidation of the thioamide sulfur (
). Store the purified sample in an amber vial, under nitrogen if possible, and away from moisture.
References
ChemicalBook. (2025). 1-Acetyl-3-thiosemicarbazide Properties and Synthesis.Link
PrepChem. (n.d.). Preparation of Thiosemicarbazide and Derivatives.[1][5][6]Link
Lo Meo, P., et al. (2022).[4] A competitive reactivity study on the oxidative cyclization of thiosemicarbazones. Arkivoc. Link
Santa Cruz Biotechnology. (2025). Acid Red 13 (Azo dye analog for structural comparison).Link
Technical Support Center: Controlled Drying of N-(carbamothioylamino)acetamide Hydrate
Executive Summary You are likely processing N-(carbamothioylamino)acetamide (also known as 1-acetylthiosemicarbazide , CAS: 2302-88-7 / Hydrate CAS: 2379945-91-0).[1][2][3] The critical challenge with this molecule is it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely processing N-(carbamothioylamino)acetamide (also known as 1-acetylthiosemicarbazide , CAS: 2302-88-7 / Hydrate CAS: 2379945-91-0).[1][2][3]
The critical challenge with this molecule is its dual-instability profile:
Physical Instability: The hydrate water is lattice-bound.[1][2][3] Excessive drying (low humidity/high vacuum) triggers a phase collapse to an amorphous or metastable anhydrous form, often leading to hygroscopicity issues downstream.[1]
Chemical Instability: Thermal stress can trigger cyclodehydration, converting the open-chain thiosemicarbazide into 2-amino-5-methyl-1,3,4-thiadiazole , a common degradation impurity.[1][2][3]
This guide provides the protocols to navigate the "Safe Drying Zone"—removing surface solvent without stripping crystal water or degrading the API.
Module 1: The Stability Physics (The "Why")
Q: Why does my water content vary wildly between batches?
A: You are likely crossing the Critical Water Activity (
: The hydrate is stable (assuming no condensation).[2][3]
The Trap: Vacuum drying lowers the partial pressure of water (
), effectively creating an environment with near-zero RH.[2] If you apply full vacuum without introducing water vapor (bleed), you will strip the hydrate water.
Q: Can I just lower the temperature to save the hydrate?
A: Not necessarily. While lower temperatures reduce the risk of chemical degradation (cyclization), they also lower the
. However, if you are using a vacuum, the effective RH is often still too low. Furthermore, 1-acetylthiosemicarbazide has a propensity for cyclization at temperatures above 60°C, meaning you have a narrow thermal window.[1][3]
Module 2: Troubleshooting & FAQs
Scenario A: "The powder turned into a sticky gum/glass."
Diagnosis:Lattice Collapse (Amorphization).
You likely stripped the hydrate water too quickly. The crystal lattice, supported by hydrogen bonding networks involving the water molecules, collapsed into a disordered (amorphous) state. Amorphous thiosemicarbazides are highly hygroscopic and will pull moisture from the air, turning sticky.
Corrective Action:
Stop Vacuum: Repressurize with humidified nitrogen (
Moderate vacuum removes solvent but retains some .[1][2][3]
Gas Sweep
Humidified
CRITICAL: Bubble through a water reservoir before entering the dryer.
Target RH
+ 5%
Safety margin to prevent dehydration.
Endpoint
LOD or GC (Solvent)
Stop when solvent is gone, not when water is gone.
Module 4: Process Logic Visualization
The following diagram illustrates the decision tree for optimizing the drying process of N-(carbamothioylamino)acetamide.
Caption: Decision tree for selecting drying parameters based on Critical Water Activity (
) and impurity risks.
References
Byrn, S. R., et al. (1999).[1] Solid-State Chemistry of Drugs. SSCI, Inc.[1] (Foundational text on hydrate thermodynamics and
determination).
Han, J., & Suryanarayanan, R. (1999).[1] "A method for the rapid determination of critical water activities of hydrates." Therm.[1][3] Chim. Acta, 329, 163-170.[1][3] Link[1][2][3]
PubChem. (2025).[1][2][3][7][8] "N-(carbamothioylamino)acetamide | C3H7N3OS."[1][2][3][9] National Library of Medicine.[3][7][8] Link
Giron, D. (1995).[1][3] "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1][3] (Differentiation of surface vs. lattice water). Link
Matrix Fine Chemicals. (2024).[1][2][3] "N-(CARBAMOTHIOYLAMINO)ACETAMIDE Product Data." (Confirmation of chemical structure and CAS). Link
Optimizing Characterization: FTIR Spectral Analysis of N-(carbamothioylamino)acetamide Hydrate
Executive Summary N-(carbamothioylamino)acetamide (IUPAC: 1-acetylthiosemicarbazide; CAS: 2302-88-7) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., triazoles, thiadiazoles) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(carbamothioylamino)acetamide (IUPAC: 1-acetylthiosemicarbazide; CAS: 2302-88-7) serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., triazoles, thiadiazoles) and as a chelating ligand for transition metals.[1] Its dual functionality—possessing both a hard oxygen donor (amide) and a soft sulfur donor (thioamide) —makes its structural characterization vital but complex.[2]
This guide provides a rigorous technical framework for the Fourier Transform Infrared (FTIR) analysis of its hydrate form . Unlike simple organic solids, the hydrate introduces spectral complexity (O-H stretching and water bending modes) that overlaps with the compound's intrinsic N-H and amide features. We compare FTIR against alternative modalities (Raman, XRD) to demonstrate why it remains the rapid screening tool of choice, provided specific protocols are followed to prevent dehydration-induced artifacts.
Part 1: Comparative Analysis of Analytical Modalities
For a researcher confirming the identity and solid-state form of N-(carbamothioylamino)acetamide hydrate, three primary techniques compete. The table below objectively evaluates FTIR against its alternatives.
Table 1: Performance Matrix – FTIR vs. Raman vs. PXRD
Verdict: While PXRD is the gold standard for crystallographic confirmation, FTIR is the superior tool for rapid chemical verification and monitoring the hydration state during synthesis or stability testing, provided the C=S and C=O differentiation is handled correctly.
Part 2: Detailed FTIR Analysis & Spectral Assignments[3]
Experimental Protocol: Preserving the Hydrate
Standard KBr pelletization involves high pressure (~10 tons), which can squeeze water out of the lattice or induce phase transitions. For the hydrate form, Attenuated Total Reflectance (ATR) is the recommended self-validating protocol.
Step-by-Step Protocol:
Instrument Prep: Use a diamond or ZnSe crystal ATR accessory. Ensure the background is collected immediately prior to sampling to subtract atmospheric water vapor.
Sample Loading: Place ~5 mg of the white crystalline powder onto the crystal.
Compression: Apply moderate pressure.[2] Critical Step: Monitor the preview spectrum. If the broad band at 3400–3500 cm⁻¹ begins to shrink relative to the C-H stretch (2900 cm⁻¹), stop applying pressure; you may be inducing local dehydration heating.
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
Spectral Assignment Logic
The spectrum of N-(carbamothioylamino)acetamide is dominated by the interplay between the Amide (acetyl group) and Thioamide (thiourea moiety).
Zone 1: The High-Frequency Region (3600–2800 cm⁻¹)
The Hydrate Signature: Look for a broad, underlying continuum centered around 3450–3500 cm⁻¹ . This is the
of the water molecule involved in hydrogen bonding.
N-H Stretching: Superimposed on the OH band are sharper peaks:
~3300–3350 cm⁻¹:
(Asymmetric stretch of the terminal amine).
~3150–3200 cm⁻¹:
and (secondary amide/hydrazide N-H).
Differentiation: If the sample is dehydrated, the broad "hump" disappears, leaving distinct, sharp N-H bands.
Zone 2: The Double Bond Region (1700–1500 cm⁻¹)
This is the most diagnostic region for confirming the acetyl substitution.
1680–1700 cm⁻¹ (Amide I): Strong
stretch. This confirms the acetylation of the thiosemicarbazide core.
1620–1640 cm⁻¹:
: The bending mode of the lattice water. This is the secondary confirmation of the hydrate.
The C=S bond is less localized than C=O due to the "Thioamide bands" (I, II, III, IV) arising from mixing with C-N and N-H modes.
~1250–1300 cm⁻¹ (Thioamide II): Mixed
.
~1000–1100 cm⁻¹:
stretch (Hydrazide linkage).
~750–800 cm⁻¹ (Thioamide IV): This is often the "purest" C=S stretching mode. A strong band here indicates the Thione tautomer (H-N-C=S) dominates over the Thiol (N=C-SH) form in the solid state.
Part 3: Visualization of Analytical Logic
The following diagrams illustrate the logical workflow for assigning peaks and verifying the hydrate structure.
Diagram 1: Spectral Assignment Decision Tree
This flowchart guides the analyst in distinguishing the Hydrate from the Anhydrous form and confirming the Acetyl group.
Caption: Decision tree for validating the chemical identity and hydration state of 1-acetylthiosemicarbazide using FTIR markers.
Diagram 2: Tautomeric Equilibrium & Detection
The compound can exist in Thione or Thiol forms. FTIR confirms the solid-state preference.
Caption: FTIR distinguishes the dominant Thione tautomer by the presence of C=S bands and absence of S-H stretching.
Part 4: Data Synthesis & Quality Control
Common Impurities
When synthesizing or sourcing this compound, two primary impurities are common.[2] FTIR can detect them:
Thiosemicarbazide (Starting Material): Lacks the Acetyl C=O band at ~1690 cm⁻¹. If the 1690 band is weak or absent, the reaction is incomplete.
Acetic Acid (Byproduct): Shows a very broad, ragged O-H stretch (3000–2500 cm⁻¹) and a C=O shift to ~1710–1720 cm⁻¹.
Self-Validation Checklist
Before publishing or releasing data, verify:
References
Matrix Fine Chemicals. (n.d.). N-(Carbamothioylamino)acetamide | CAS 2302-88-7.[1] Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). Acetaminophen Infrared Spectrum (Analogous Amide I assignment). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
Shahwar, D., et al. (2012).[4] Crystal structures of N-(carbamothioyl)acetamide derivatives. (Contextual reference for structural geometry).
Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
Graur, V., et al. (2023).[5] A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. Journal of Chemical Research. (Provides comparative FTIR data for thiosemicarbazide ligands). Retrieved from [Link]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
N-(carbamothioylamino)acetamide (also known as 1-acetylthiosemicarbazide ) is a critical pharmacophore used in the synthesis of heterocyclic bioactive compounds, particularly 1,2,4-triazoles and 1,3,4-thiadiazoles.
In drug development, the primary analytical challenge is not just assigning the structure, but distinguishing the linear "hydrate" form from:
Solvation State: Distinguishing lattice water (hydrate) from hygroscopic moisture.
This guide provides a self-validating NMR protocol to definitively characterize this compound and validate its purity against these common structural analogs.
The Self-Validating Experimental Protocol
To ensure reproducibility and distinguish the hydrate form, the following protocol utilizes DMSO-d6 due to its ability to solubilize polar thiosemicarbazides and stabilize exchangeable protons.
Methodology: "Dry-Wet" Validation Loop
Solvent Selection: Use DMSO-d6 (99.9% D) with 0.03% TMS (v/v).
Rationale: CDCl3 is unsuitable due to poor solubility. D2O causes immediate loss of NH signals via exchange.
Sample Concentration: Prepare ~10 mg in 0.6 mL solvent.
Critical Step: Do not heat to dissolve. Heating >50°C in DMSO can accelerate cyclization to the triazole, creating false impurity artifacts.
Acquisition Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): ≥ 10 seconds (Essential for accurate integration of the rigid thioamide protons).
After the initial spectrum, add 1 drop of D2O to the tube and re-acquire.
Pass Criteria: All signals > 7.0 ppm (NH, NH2) must disappear or significantly diminish. The methyl singlet (~1.9 ppm) must remain constant.
Visual Workflow: Sample Preparation & Logic
Figure 1: Decision tree for NMR sample preparation and signal validation to prevent thermal degradation artifacts.
Comparative Chemical Shifts Analysis
The following data compares the target molecule against its immediate precursor and its primary cyclized byproduct.
Table 1: Target vs. Alternatives (Solvent: DMSO-d6)
Assignment
Target: N-(carbamothioylamino)acetamide
Precursor: Thiosemicarbazide
Byproduct: 3-Methyl-1,2,4-triazole-5-thione
Structure
Linear, Acetylated
Linear, Free Amine
Cyclic, Aromatic
-CH3 (Acetyl)
1.85 – 1.95 ppm (s, 3H)
Absent
2.15 – 2.25 ppm (s, 3H) (Shifted downfield)
-NH- (Hydrazine)
9.80 – 10.0 ppm (s, 1H)9.10 – 9.30 ppm (s, 1H)
8.50 – 9.00 ppm (br s)
Absent (Ring NH appears >13 ppm)
-NH2 (Thioamide)
7.00 – 8.00 ppm (br s, 2H)
7.00 – 7.50 ppm (br s)
Absent
-NH (Ring)
Absent
Absent
13.0 – 13.5 ppm (br s)
H2O (Hydrate)
3.35 – 3.50 ppm (Variable)
~3.33 ppm (Solvent H2O)
~3.33 ppm
Detailed Signal Interpretation
1. The Acetyl Group (The Anchor)
Target: The methyl group appears as a sharp singlet at ~1.9 ppm .
Differentiation: If this peak shifts downfield to ~2.20 ppm , it indicates the formation of the triazole ring. The cyclization creates a more deshielded aromatic environment for the methyl group.
2. The Hydrazine Protons (-NH-NH-)
Target: You will observe two distinct downfield singlets between 9.0 and 10.0 ppm. These correspond to the
(amide) and (thioamide) protons.
Differentiation: Thiosemicarbazide lacks the acetyl group, so its NH signals are less dispersed. The cyclized triazole loses these protons entirely, replacing them with a single, very far downfield signal (~13 ppm) for the triazole ring NH.
3. The Hydrate Signal
Observation: In DMSO-d6, the water signal typically appears at 3.33 ppm .
Quantification: To confirm the "hydrate" stoichiometry (e.g., monohydrate), integrate the water peak relative to the methyl singlet (3H).
Calculation: If the Methyl integral is 3.00 and the Water integral is ~2.00 (after subtracting the solvent residual water blank), the sample is a monohydrate.
Mechanistic Pathway & Spectral Changes[15]
Understanding the chemistry explains the spectral shifts. The linear N-(carbamothioylamino)acetamide is thermodynamically unstable under acidic or thermal stress, cyclizing to the triazole.
Visual Pathway: Synthesis and Degradation
Figure 2: Chemical pathway showing the spectral evolution from precursor to target to cyclized impurity.
Troubleshooting & FAQ
Q: My NH2 peak (7-8 ppm) is missing or extremely broad.
A: This is due to rotation around the C(S)-N bond. In thioamides, this rotation is restricted. At room temperature, the signal may broaden into the baseline.
Solution: Run the NMR at 45°C (318 K) . The increased temperature speeds up the rotation/exchange, often sharpening the peak or coalescing it into a defined singlet.
Q: There is a small triplet at 1.06 ppm and a quartet at 3.44 ppm.
A: This is likely Ethanol , a common solvent used in the recrystallization of thiosemicarbazide derivatives. It is not part of the molecular structure.
Elshahary, A., et al. (2025).[2][3] "Discovery of indole- and quinolone-based inhibitors...". Royal Society of Chemistry.
Trotsko, N., et al. (2007). "Cyclization of Thiosemicarbazide Derivatives...". Acta Poloniae Pharmaceutica.
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". J. Org.[4] Chem. (Standard Reference for Solvent Shifts).
Chemistry Steps. (2024). "NMR Chemical Shift Values Table".
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Chelating Efficiency of N-(Carbamothioylamino)acetamide vs. Thiosemicarbazide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Thiosemicarbazide (TSC) and its acetylated derivative, N-(carbamothioylamino)acetamide (chemically equivalent to 1-acetylthiosemicarbazide , herein referred to as ATSC ). While TSC is a classical bidentate ligand, ATSC introduces a carbonyl donor, altering coordination geometry, lipophilicity, and biological efficacy. This document details their structural differences, chelating mechanisms, and experimental protocols for validating their efficiency.
Structural & Electronic Characterization
To understand chelating efficiency, we must first analyze the electronic environment of the donor atoms. The acetylation of TSC to form ATSC introduces an electron-withdrawing carbonyl group, fundamentally changing the ligand's basicity and coordination potential.
Table 1: Physicochemical Comparison
Feature
Thiosemicarbazide (TSC)
N-(Carbamothioylamino)acetamide (ATSC)
IUPAC Name
Hydrazinecarbothioamide
-(Carbamothioylamino)acetamide
Formula
Structure
Primary Donor Atoms
S (thione/thiol), N (hydrazinic)
S , N , O (carbonyl)
Denticity
Bidentate (NS)
Potential Tridentate (ONS) or Bidentate (NS)
Electronic Effect
Electron-rich hydrazine group (High Basicity)
Acetyl group withdraws e- density (Lower Basicity)
pKa (approx)
~1.8 (protonated form)
Lower (due to acyl stabilization)
Solubility
High in water, Ethanol
Moderate in water, High in polar organic solvents
Expert Insight: The "Hard-Soft" Shift
TSC acts primarily as a Soft/Borderline base , showing high affinity for soft acids like
, , and via the Sulfur atom.
ATSC incorporates a "Hard" Oxygen donor. While the acetyl group reduces the nucleophilicity of the hydrazinic nitrogen (making it a weaker
-donor), the potential for tridentate (ONS) coordination upon deprotonation (enolization) can create a "pincer" effect, significantly stabilizing complexes with borderline ions like and .
Chelating Mechanisms & Coordination Modes
The efficiency of chelation is dictated by the stability of the rings formed.
Thiosemicarbazide (TSC) Mode
TSC typically coordinates in the thione form (neutral) or thiol form (monoanionic) to form a 5-membered chelate ring .
Binding Sites: Sulfur (
) and Hydrazinic Nitrogen ().
Geometry: Planar 5-membered ring.
N-(Carbamothioylamino)acetamide (ATSC) Mode
ATSC exhibits versatile coordination isomerism:
Bidentate (NS): Similar to TSC, coordinating via S and N. This is less stable than TSC due to the lower basicity of the acetylated nitrogen.
Tridentate (ONS): Loss of the amide proton allows the carbonyl oxygen to coordinate, forming two fused chelate rings (5-membered + 6-membered). This chelate effect can override the lower basicity, resulting in complexes with higher thermodynamic stability and kinetic inertness.
Visualization: Coordination Pathways
The following diagram illustrates the structural transformation and coordination equilibria for both ligands.
Figure 1: Comparative coordination pathways. Note the bifurcation for ATSC where pH-dependent deprotonation unlocks the stable Tridentate ONS mode.
Experimental Protocols for Comparison
To objectively compare chelating efficiency, you must determine the Stability Constants (
) and Stoichiometry .
Protocol A: Potentiometric Determination of Stability Constants
This method (Irving-Rossotti modification of Bjerrum’s method) quantifies the strength of the metal-ligand bond.
Reagents:
Ligand solutions (
) in 50% v/v Dioxane-Water (to ensure ATSC solubility).
Metal salt solutions (
) (e.g., , ).
Standard KOH (
), (), ( for ionic strength).
Workflow:
Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 9.0).
Titration Sets: Prepare three mixtures (Total Volume 50 mL):
(A) Acid Blank:
+ .
(B) Ligand Blank: Solution A + Ligand (TSC or ATSC).
(C) Complex: Solution B + Metal Ion.
Titration: Titrate each mixture against
KOH at constant temperature () under atmosphere.
Data Analysis: Plot pH vs. Volume of KOH. Calculate
(average ligand number) and (free ligand exponent).
Calculation: Use the half-integral method (
) to find and .
Expected Outcome:
TSC: Shows sharp inflection points corresponding to stepwise formation.
ATSC: May show proton release at lower pH due to the acidic amide/thioamide protons. If
, the tridentate mode is active.
Protocol B: Job’s Method (Continuous Variations)
Validates the stoichiometry (M:L ratio).
Workflow:
Prepare equimolar solutions (
) of Metal and Ligand.
Mix them in varying ratios (1:9, 2:8, ... 9:1) keeping total volume constant.
Measure Absorbance (
) for each solution.
Plot Absorbance vs. Mole Fraction (
).
Interpretation:
Maxima at
: Indicates 1:1 complex (Common for Tridentate ATSC).
Maxima at
: Indicates 1:2 complex (Common for Bidentate TSC).
Performance Analysis & Applications
Stability Constant Trends
Based on aggregate literature data for thiosemicarbazide derivatives:
Cu(II) Complexes: TSC typically forms very stable 1:2 complexes (
). ATSC, acting as a tridentate ligand, often forms 1:1 complexes with comparable or slightly higher stability constants due to the entropy-favored chelate effect, despite the lower basicity of the nitrogen.
Selectivity: ATSC shows improved selectivity for Nickel(II) and Cobalt(II) compared to TSC, attributed to the specific geometric requirements of the ONS coordination pocket.
Biological Efficacy (ADMET)
Lipophilicity: ATSC is more lipophilic than TSC due to the acetyl group masking polar H-bond donors. This results in higher membrane permeability .
Toxicity: TSC is known for higher systemic toxicity (inhibition of pyridoxal phosphate dependent enzymes). ATSC derivatives often show reduced toxicity and enhanced antibacterial/antifungal activity because the chelated metal is more effectively transported into the cell (Overton’s concept of cell permeability).
Summary Table: Which to Choose?
Application Goal
Recommended Ligand
Reason
General Metal Removal
Thiosemicarbazide (TSC)
High capacity (1:2 stoichiometry), established protocols, low cost.
Hemilabile O-donor can open/close sites for substrate binding.
References
PubChem. (n.d.). N-(4-carbamothioylphenyl)acetamide (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]
Mendes, I. C., et al. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. The Open Crystallography Journal.[1] Retrieved February 19, 2026, from [Link]
Salah, B. A., et al. (2018). A Therapeutic Journey of Semicarbazide and Thiosemicarbazide Derivatives and their Transition Metals Complexes. Research & Reviews: Journal of Chemistry. Retrieved February 19, 2026, from [Link]
NIST Chemistry WebBook. (n.d.). Thiosemicarbazide Spectral Data.[2][3] National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]
X-ray diffraction pattern validation for N-(carbamothioylamino)acetamide hydrate
Executive Summary N-(carbamothioylamino)acetamide (also known as 1-acetylthiosemicarbazide; CAS 2302-88-7) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-energy materials. As a polar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(carbamothioylamino)acetamide (also known as 1-acetylthiosemicarbazide; CAS 2302-88-7) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-energy materials. As a polar organic molecule capable of forming extensive hydrogen-bonding networks, it frequently crystallizes as a hydrate .
Validating the powder X-ray diffraction (PXRD) pattern of this hydrate is not merely a quality control step—it is a structural necessity to distinguish the pharmacologically stable hydrate from the hygroscopic anhydrous form or variable solvates.
This guide provides a rigorous, self-validating protocol for confirming the phase identity of N-(carbamothioylamino)acetamide hydrate, comparing the experimental PXRD approach against the "Gold Standard" of Single Crystal X-ray Diffraction (SCXRD) calculated patterns.
Part 1: Compound Profile & Crystallographic Context[1][2]
Property
Detail
IUPAC Name
N-(carbamothioylamino)acetamide
Common Name
1-Acetylthiosemicarbazide
Chemical Formula
(Typically Monohydrate)
Molecular Weight
133.17 g/mol (Anhydrous)
Crystal Habit
White to slightly beige crystalline powder
Critical Validation Challenge
Distinguishing the stable hydrate phase from the metastable anhydrous phase formed during drying.[1]
The "Hydrate" Challenge
Thiosemicarbazide derivatives contain both proton-donor (
) and proton-acceptor (, ) sites. In the hydrate form, water molecules often act as structural "glue," bridging these sites to form 2D or 3D hydrogen-bonded networks. Loss of this water (dehydration) typically causes a collapse or shift in the crystal lattice, resulting in a distinct XRD fingerprint.
Part 2: Validation Methodology (The "Product")
This section details the Rietveld Refinement Validation Protocol , the most robust method for validating the bulk powder pattern against a structural model.
Workflow: The Self-Validating Loop
The validation process is circular: the experimental data must match the theoretical model, and the model must explain the experimental deviations (e.g., preferred orientation).
Figure 1: The closed-loop validation workflow ensuring the experimental powder pattern corresponds to the defined crystal structure.
Experimental Protocol: High-Resolution PXRD
Objective: Obtain a diffraction pattern with sufficient resolution to resolve peak splitting caused by hydration-induced lattice expansion.
Sample Preparation:
Gently grind 50 mg of the hydrate using an agate mortar/pestle. Crucial: Do not over-grind; excessive energy can induce partial dehydration (mechanochemical activation).
Back-load into a standard PMMA holder to minimize preferred orientation (common in plate-like thiosemicarbazides).
Instrument Parameters:
Source: Cu Kα radiation (
).
Geometry: Bragg-Brentano (Reflection).
Range:
to (Low angle data is critical for hydrates).
Step Size:
.
Dwell Time: 1-2 seconds/step.
Data Processing:
Background subtraction (Chebyshev polynomial).
stripping (if using a standard tube).
Part 3: Comparative Performance Analysis
This section compares the Validated Hydrate Pattern against its two primary alternatives: the Calculated Pattern (Theoretical) and the Anhydrous Pattern (Impurity).
Comparison 1: Experimental Hydrate vs. Calculated Standard
The "Calculated Standard" is derived from the Single Crystal (SCXRD) data. It represents the "perfect" crystal at 0 K or roughly 100 K (depending on collection temp), free of strain or orientation effects.
Feature
Experimental PXRD (The Product)
Calculated Pattern (The Alternative)
Interpretation of Deviation
Peak Positions ()
Subject to thermal expansion shifts
Fixed at SCXRD temp (usually 100K)
Shift: A uniform shift to lower angles in Exp data indicates thermal expansion at room temp.
Peak Width (FWHM)
Broader (strain/crystallite size)
Extremely sharp (Instrumental only)
Broadening: Indicates small crystallite size or lattice strain (common in hydrates).
Intensities
Affected by Preferred Orientation
Perfect isotropic intensity
Mismatch: If (00l) peaks are enhanced, the sample consists of plates aligning horizontally.
Validation Criteria:
Peak Correspondence: Every peak in the Calculated pattern must appear in the Experimental pattern (unless too weak).
No Extra Peaks: Extra peaks in the Experimental pattern indicate phase impurities (anhydrate) or contamination.
Comparison 2: Hydrate vs. Anhydrous Form
The most common failure mode in validating N-(carbamothioylamino)acetamide hydrate is the presence of the anhydrous phase.
Parameter
Hydrate Form (Target)
Anhydrous Form (Impurity)
Diagnostic Signal
Low Angle Peaks
Present (e.g., ~6-10° )
Often Absent or Shifted
Hydrates often have larger unit cells, resulting in unique low-angle reflections.
Lattice Volume
Expanded
Condensed
Shift of high-angle peaks to higher values in the anhydrate.
Stability
Stable at 40-80% RH
Hygroscopic
Anhydrate peaks may appear/grow during the scan if humidity is uncontrolled.
Comparison 3: Orthogonal Validation (TGA/DVS)
XRD alone assesses crystal structure. To validate stoichiometry, compare XRD with Thermal Analysis.
TGA (Thermogravimetric Analysis):
Hydrate: Distinct weight loss step (e.g., ~12-13% for monohydrate) before melting.
Anhydrate: No weight loss until decomposition (>165°C).
DVS (Dynamic Vapor Sorption):
Shows the reversible transition between Anhydrate and Hydrate as a function of RH%.
Part 4: Hydrate Stability Logic
Understanding when the hydrate is valid requires mapping the stability zones.
Figure 2: Phase transition logic. Validation must occur within the "Stable Target" window (typically ambient RH).
References
PubChem. (n.d.).[2] 1-(Acetyl)thiosemicarbazide (Compound).[1][3][4] National Library of Medicine. Retrieved February 19, 2026, from [Link]
Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry. [Link]
Cruz-Cabeza, A. J., et al. (2015).[3] Facts and fictions about polymorphism. Chemical Society Reviews. [Link]
International Centre for Diffraction Data (ICDD). (n.d.). Powder Diffraction File (PDF). [Link]
A Researcher's Guide to the Accurate Melting Point Determination of N-(carbamothioylamino)acetamide Hydrate: A Comparative Analysis of Methodologies
For drug development professionals and researchers, the precise determination of a compound's melting point is a critical first step in its physical characterization. This guide provides an in-depth, comparative analysis...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and researchers, the precise determination of a compound's melting point is a critical first step in its physical characterization. This guide provides an in-depth, comparative analysis of methodologies for determining the melting point of N-(carbamothioylamino)acetamide hydrate, a compound of interest in medicinal chemistry. We will delve into the nuances of experimental choices, focusing on the unique challenges presented by a hydrated crystalline structure.
The Significance of Melting Point in Hydrated Compounds
This guide will compare the traditional capillary melting point method with modern thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing the experimental data needed to make an informed choice of methodology.
Method 1: Capillary Melting Point Determination - The Fundamental Approach
The capillary method is a long-established and widely used technique for melting point determination due to its simplicity and accessibility.[1][2][5] The underlying principle involves heating a small sample in a capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.[5][6]
Experimental Protocol
Sample Preparation:
Ensure the N-(carbamothioylamino)acetamide hydrate sample is a fine, homogenous powder to ensure efficient and uniform heat transfer.[2] If necessary, gently grind the crystals using a mortar and pestle.
Pack the dry powder into a capillary tube to a height of 2-3 mm.[1] Tap the tube gently to ensure the sample is compact.
Apparatus Setup and Measurement:
Place the capillary tube into the heating block of a melting point apparatus.
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[2][6]
Expected Observations for a Hydrated Compound
When heating a hydrated compound like N-(carbamothioylamino)acetamide hydrate using the capillary method, one might observe shrinking, effervescence, or a change in the crystal structure prior to melting. These visual cues often indicate the loss of water of hydration. The subsequent melting observed would be that of the anhydrous form of the compound.
Workflow for Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Method 2 & 3: Thermal Analysis - A More In-depth Characterization
For hydrated compounds, more sophisticated techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more complete picture of the thermal events.[6][7]
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[7] For N-(carbamothioylamino)acetamide hydrate, TGA can precisely quantify the water content by detecting the mass loss upon heating.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It can detect endothermic events like dehydration and melting, and exothermic events like decomposition.
Experimental Protocol (TGA/DSC)
Sample Preparation:
Accurately weigh a small amount of the N-(carbamothioylamino)acetamide hydrate sample (typically 5-10 mg) into an aluminum pan.[7]
Instrument Setup and Measurement:
Place the sample pan and a reference pan into the instrument.
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
The instrument records the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Interpreting the Data for a Hydrated Compound
A TGA thermogram of N-(carbamothioylamino)acetamide hydrate would show a distinct weight loss step corresponding to the loss of water molecules. The temperature range of this step indicates the dehydration temperature. The DSC thermogram would show an endothermic peak for dehydration, followed by another endothermic peak for the melting of the resulting anhydrous compound.
Comparison of Methodologies
Feature
Capillary Method
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase change
Measures mass change with temperature
Measures heat flow difference with temperature
Information Provided
Melting range
Dehydration temperature, water content
Dehydration and melting temperatures, enthalpy
Suitability for Hydrates
Good, but can be ambiguous
Excellent for quantifying water loss
Excellent for distinguishing thermal events
Sample Size
Small
Small (mg)
Small (mg)
Equipment Cost
Low
High
High
Throughput
High
Moderate
Moderate
Conclusion and Recommendations
For a preliminary assessment of the melting point of N-(carbamothioylamino)acetamide hydrate, the capillary method is a rapid and cost-effective choice. However, for a comprehensive and unambiguous characterization, a combined TGA and DSC analysis is highly recommended. TGA will definitively identify and quantify the loss of water, while DSC will clearly distinguish the dehydration event from the melting of the anhydrous form. This dual-technique approach provides the most reliable and complete thermal profile for hydrated compounds, ensuring the scientific integrity of your research.
For instance, a related thiosemicarbazone compound, Ambazone, is reported to have a melting point of 192–194 °C with decomposition.[8] A similar thermal behavior might be expected for the anhydrous form of N-(carbamothioylamino)acetamide.
Publish Comparison Guide: Elemental Analysis Standards for N-(carbamothioylamino)acetamide Hydrate
Executive Summary: The Role of Complex Hydrates in Microanalysis In the high-stakes environment of pharmaceutical drug development, standardizing elemental analyzers (CHNS/O) requires more than just "easy-to-burn" refere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Role of Complex Hydrates in Microanalysis
In the high-stakes environment of pharmaceutical drug development, standardizing elemental analyzers (CHNS/O) requires more than just "easy-to-burn" references like Sulfanilamide. N-(carbamothioylamino)acetamide hydrate (CAS: 2379945-91-0), also known as 1-Acetyl-3-thiosemicarbazide hydrate , represents a critical class of "Challenge Standards."
Unlike anhydrous primary standards used for K-factor calibration, this compound serves a distinct purpose: validating the complete combustion of complex, hydrated, sulfur-nitrogen moieties. Its structure mimics the backbone of many thiosemicarbazone-based antiviral and anticancer candidates, making it an indispensable Quality Control (QC) check for laboratories analyzing functionalized heterocycles.
This guide objectively compares its performance against industry alternatives, provides calculated theoretical baselines, and details a self-validating experimental protocol.
Technical Profile & Theoretical Baselines
To use N-(carbamothioylamino)acetamide hydrate effectively, one must understand its stoichiometry. Unlike anhydrous standards, the water of crystallization is part of the lattice and contributes to the Hydrogen and Oxygen signals.
Use these values for setting up "Standard Methods" in your analyzer software (e.g., Eager Smart, Callidus).
Element
Count
Atomic Mass Contribution
Theoretical % (w/w)
Tolerance (±0.3%)
Carbon (C)
3
36.033
23.83%
23.53 – 24.13
Hydrogen (H)
9
9.072
6.00%
5.70 – 6.30
Nitrogen (N)
3
42.021
27.80%
27.50 – 28.10
Sulfur (S)
1
32.065
21.21%
20.91 – 21.51
Oxygen (O)
2
31.998
21.16%
Calculated by diff.
Critical Insight: The high Nitrogen (27.8%) and Sulfur (21.2%) content requires an optimized oxygen dosing loop to prevent soot formation, which would artificially lower Carbon results.
Comparative Analysis: Choosing the Right Standard
Why use this hydrate when Sulfanilamide exists? The choice depends on the analytical objective .
Table 2: Performance Comparison of Common CHNS Standards
Feature
N-(carbamothioylamino)-acetamide Hydrate
Sulfanilamide
BBOT
Methionine
Primary Use
QC Challenge (Hydrates/Thio-compounds)
Calibration (K-Factor)
Calibration (Simultaneous CHNS)
Bio-QC (Amino Acids)
Stability
Moderate (Hygroscopic potential)
High (Anhydrous)
High (Anhydrous)
Moderate
Combustion Difficulty
High (Requires extended O2 dose)
Low (Burns easily)
Medium
Medium
N:S Ratio
3 : 1 (Molar)
2 : 1
1 : 1
1 : 1
Matrix Match
Mimics API intermediates & Hydrates
Mimics simple organics
Mimics synthetic polymers
Mimics proteins
Water Content
~11.9% (Crystal water)
< 0.1%
< 0.1%
< 0.1%
Expert Analysis:
Use Sulfanilamide to calibrate your instrument (determine K-factors) because it is anhydrous and non-hygroscopic, ensuring the mass you weigh is 100% standard.
Use N-(carbamothioylamino)acetamide hydrate as a Run Check (QC sample). If your instrument is calibrated with Sulfanilamide but fails to read the correct %H or %S for this hydrate, it indicates incomplete combustion of complex matrices or trap saturation (water trap failure).
Experimental Protocol: Self-Validating Workflow
This protocol is designed for Flash Combustion systems (e.g., Thermo FlashSmart, Elementar vario, PerkinElmer 2400).
Phase 1: Sample Preparation
Do NOT Dry: Unlike other standards, do not dry this compound in an oven. You will drive off the crystal water, altering the %H and %O composition and invalidating the standard.
Homogenization: Ensure the bottle is tumbled gently before use to distribute any surface moisture equilibrium.
Phase 2: Instrument Logic (DOT Visualization)
The following diagram illustrates the decision logic for optimizing the combustion cycle for this specific high-sulfur/hydrate compound.
Caption: Logic flow for adapting combustion parameters to high-sulfur hydrates. Note the feedback loop for peak shape analysis.
Phase 3: Step-by-Step Methodology
Weighing:
Target weight: 1.5 – 2.5 mg (Micro-analysis).
Use Tin (Sn) capsules for exothermic flash aid.
Optional: Add 5-10 mg of Vanadium Pentoxide (
) if low Carbon recovery is observed. This acts as an oxygen donor for the thiocarbonyl () bond.
Combustion Parameters:
Furnace Temp: Left (Combustion) 950°C / Right (Reduction) 840°C.
Oxygen Injection: Increase by 20-30% compared to Sulfanilamide. The
bond is harder to break than , and the water content absorbs some thermal energy during phase change.
Cycle Time: Ensure the "Run Time" is sufficient (e.g., >300s) to allow the late-eluting
peak to fully integrate.
Validation Criteria:
Acceptance: Result must fall within ±0.3% absolute of the theoretical values in Table 1.
Precision: %RSD of triplicate runs should be < 0.2% .
Troubleshooting Guide
If N-(carbamothioylamino)acetamide hydrate fails QC checks while Sulfanilamide passes, use this diagnostic table:
Symptom
Probable Cause
Corrective Action
High %H (> 6.3%)
Moisture adsorption
Sample is hygroscopic. Store in a desiccator (silica gel) but do not heat.
Low %C (< 23.5%)
Incomplete Combustion
The bond formed soot. Action: Increase O2 volume or add .
Low %S (< 20.9%)
Adsorption in Water Trap
is dissolving in the water trap. Action: Replace Magnesium Perchlorate trap; ensure it is not "wet".
Split Nitrogen Peak
Early Breakthrough
The sample decomposed too fast. Action: Reduce sample weight to <1.5 mg.
References
Sigma-Aldrich. Product Specification: N-(carbamothioylamino)acetamide hydrate (CAS 2379945-91-0). Retrieved from .
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[1][2] Chem. Front., 2022. Retrieved from .
Elementar. CHNOS Analysis of Organic Materials: Principles of Flash Combustion. Retrieved from .
ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products. Retrieved from .
Measurlabs. CHN(O)S Elemental Analysis Methodologies. Retrieved from .